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  • Product: 2-hydroxy-4-(phenylsulfonamido)benzoic acid
  • CAS: 1183229-23-3

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 2-hydroxy-4-(phenylsulfonamido)benzoic acid"

An In-Depth Technical Guide for Drug Development Professionals Introduction and Pharmacological Rationale The structural functionalization of 4-aminosalicylic acid (PAS) through N-sulfonylation yields 2-hydroxy-4-(phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction and Pharmacological Rationale

The structural functionalization of 4-aminosalicylic acid (PAS) through N-sulfonylation yields 2-hydroxy-4-(phenylsulfonamido)benzoic acid . In medicinal chemistry, sulfonamides are highly valued as bioisosteres for amides. They offer superior hydrolytic stability, a distinct tetrahedral geometry, and an increased polar surface area (PSA) . Recently, N-sulfonylated aminosalicylic acid derivatives have gained significant traction as potent, dual-action inhibitors of anti-apoptotic proteins such as MCL-1 and BCL-xL, making them critical scaffolds in oncology drug discovery .

Mechanistic Principles and Chemoselectivity

The synthesis relies on a Hinsberg-type S-N coupling reaction between 4-aminosalicylic acid and benzenesulfonyl chloride . As a Senior Application Scientist, the core technical challenge I observe in this synthesis is chemoselectivity . 4-Aminosalicylic acid possesses three reactive functional groups:

  • Carboxylic Acid ( pKa​≈3.2 )

  • Primary Aryl Amine (Conjugate acid pKa​≈2.0 )

  • Phenolic Hydroxyl ( pKa​≈8.2 )

To achieve selective N-sulfonylation without O-sulfonylation, the reaction must be performed under strictly controlled, mildly basic Schotten-Baumann conditions (pH 8.0–9.0). At this pH range, the carboxylic acid is deprotonated (forming a water-soluble carboxylate), the primary amine exists as a highly nucleophilic free base, and the phenolic hydroxyl remains predominantly protonated and sterically/electronically less reactive.

Selectivity Nucleophile 4-Aminosalicylic Acid Reactive Sites NH2 Primary Amine (-NH2) High Nucleophilicity Nucleophile->NH2 OH Phenolic Hydroxyl (-OH) Lower Nucleophilicity Nucleophile->OH COOH Carboxylic Acid (-COOH) Deprotonated Nucleophile->COOH Product N-Sulfonylation (Target Product) NH2->Product Kinetic Preference (pH 8-9) SideProduct O-Sulfonylation (Impurity) OH->SideProduct Requires Strong Base/Heat

Chemoselectivity logic for the sulfonylation of 4-aminosalicylic acid.

Experimental Methodology

This protocol is designed as a self-validating system . The use of a biphasic solvent system (Water/THF) ensures that the moisture-sensitive benzenesulfonyl chloride is partitioned effectively, while the pH-driven workup inherently separates the product from unreacted starting materials.

3.1. Reagents and Materials
  • 4-Aminosalicylic acid (PAS): 1.0 equivalent (e.g., 1.53 g, 10 mmol)

  • Benzenesulfonyl chloride: 1.1 equivalents (e.g., 1.94 g, 1.40 mL, 11 mmol)

  • Sodium carbonate ( Na2​CO3​ ): 2.5 equivalents (2.65 g, 25 mmol)

  • Solvents: Tetrahydrofuran (THF), Deionized Water, 1M HCl, Ethanol (for recrystallization).

3.2. Step-by-Step Synthesis Protocol
  • Preparation of the Aqueous Base: Dissolve Na2​CO3​ (2.5 eq) in 20 mL of deionized water in a 100 mL round-bottom flask.

    • Causality: The excess base neutralizes the HCl generated during the S-N coupling and keeps the PAS in its soluble carboxylate form, preventing early precipitation.

  • Substrate Solubilization: Add 4-aminosalicylic acid (1.0 eq) to the alkaline solution and stir at room temperature until completely dissolved. The solution should be clear and slightly amber.

  • Electrophile Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in 10 mL of THF. Place the aqueous PAS solution in an ice bath to cool to 0–5 °C. Add the THF solution dropwise over 15 minutes via an addition funnel.

    • Causality: Dropwise addition at low temperatures controls the highly exothermic S-N bond formation and minimizes the local concentration of the electrophile. This strictly prevents di-sulfonylation and limits the competitive hydrolysis of the sulfonyl chloride into benzenesulfonic acid.

  • Reaction Propagation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, Eluent: DCM:MeOH 9:1). PAS will stain positive with Ninhydrin (due to the primary amine), whereas the sulfonamide product will only be visible under UV (254 nm) and will exhibit a higher Rf​ value.

  • Workup and Precipitation (Self-Validation): Once the PAS is consumed, transfer the mixture to a beaker. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0.

    • Causality & Validation: Acidification protonates the carboxylate. The resulting 2-hydroxy-4-(phenylsulfonamido)benzoic acid is highly lipophilic and will crash out of the aqueous phase as a white/off-white precipitate. This step is self-validating: unreacted sulfonyl chloride hydrolyzes to water-soluble benzenesulfonic acid, which safely remains dissolved in the acidic filtrate.

  • Isolation and Purification: Filter the precipitate under vacuum, wash with cold deionized water (3 x 10 mL), and recrystallize from a minimal amount of hot ethanol/water (1:1). Dry under high vacuum at 40 °C overnight.

SynthWorkflow A 4-Aminosalicylic Acid (PAS) D Nucleophilic Attack (S-N Bond Formation) A->D B Benzenesulfonyl Chloride (PhSO2Cl) B->D C Na2CO3 (aq) / THF 0°C to RT C->D Neutralizes HCl E Acidification (1M HCl) pH 2.0 D->E Drives Precipitation F 2-hydroxy-4-(phenylsulfonamido) benzoic acid E->F Filtration & Recrystallization

Experimental workflow for the synthesis and isolation of the target sulfonamide.

Analytical Characterization

Rigorous characterization is required to confirm the structural integrity and purity of the synthesized compound. The presence of the sulfonamide linkage is definitively proven by the downfield shift of the N-H proton in 1H NMR and the characteristic symmetric/asymmetric S=O stretches in FTIR spectroscopy.

4.1. Quantitative Data Summary
Analytical TechniqueParameter / ModeExpected Value / SignalAssignment / Structural Correlation
1H NMR (400 MHz) Solvent: DMSO- d6​ δ 10.75 (s, 1H)Sulfonamide (-SO 2​ NH -)
δ 11.20 (br s, 1H)Phenolic (-OH )
δ 7.80 - 7.50 (m, 5H)Phenyl ring protons (Benzenesulfonyl)
δ 7.65 (d, 1H), 6.70 (d, 1H), 6.60 (dd, 1H)Salicylic acid core aromatic protons
13C NMR (100 MHz) Solvent: DMSO- d6​ δ 171.5Carboxylic acid (C =O)
δ 161.8Phenolic carbon (Ar-C -OH)
δ 143.2Sulfonamide-bearing carbon (Ar-C -NHSO 2​ )
FTIR (ATR) Wavenumber ( cm−1 )3250N-H stretch (Sulfonamide)
1655C=O stretch (Carboxylic acid)
1335S=O asymmetric stretch
1160S=O symmetric stretch
Mass Spectrometry ESI-MS (Negative Mode) m/z 292.05[M-H] (Exact Mass: 293.04)
Melting Point Capillary Method218 - 220 °CPurity indicator (Sharp peak expected)
Conclusion

The synthesis of 2-hydroxy-4-(phenylsulfonamido)benzoic acid via the controlled N-sulfonylation of 4-aminosalicylic acid is a robust, high-yielding procedure when thermodynamic and kinetic parameters (specifically pH and temperature) are strictly managed. The resulting compound serves as a highly versatile intermediate and a biologically active scaffold in the development of novel therapeutics targeting protein-protein interactions.

References
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from[Link]

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. MedChemComm. (2019). Retrieved from[Link]

  • Wikipedia. Hinsberg reaction. Retrieved from [Link]

  • Wikipedia. Benzenesulfonyl chloride. Retrieved from [Link]

Exploratory

Physicochemical Profiling and Pharmacophoric Utility of 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the rational design of therapeutics relies heavily on the precise understanding of a molecule's physicochemical properties. 2-Hydroxy-4-(phenylsulfonamido)benzoic acid (CAS: 59...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of therapeutics relies heavily on the precise understanding of a molecule's physicochemical properties. 2-Hydroxy-4-(phenylsulfonamido)benzoic acid (CAS: 59149-18-7) represents a highly versatile structural scaffold. By fusing a salicylic acid pharmacophore with a phenylsulfonamide moiety, this compound exhibits unique ionization, lipophilicity, and hydrogen-bonding characteristics.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this compound, detailing the causality behind its molecular behavior, and outlines self-validating experimental protocols for its characterization.

Structural and Physicochemical Profiling

The therapeutic utility of para-aminobenzoic acid (PABA) and salicylic acid analogs is well-documented, particularly in their roles as antimicrobial and anti-inflammatory agents [2]. The introduction of a phenylsulfonyl group to the para-amino position fundamentally alters the electronic and steric landscape of the molecule.

Molecular Descriptors and Causality

The physicochemical behavior of 2-hydroxy-4-(phenylsulfonamido)benzoic acid is dictated by three distinct ionizable centers and a highly conjugated aromatic system.

  • Carboxylic Acid (pKa ~3.0): The acidity of the carboxyl group is significantly enhanced relative to standard benzoic acid. This is caused by the ortho-hydroxyl group, which forms a strong intramolecular hydrogen bond with the carboxylate anion, stabilizing the conjugate base.

  • Sulfonamide Nitrogen (pKa ~8.5): Unlike basic aliphatic amines, the sulfonamide nitrogen is weakly acidic. The strongly electron-withdrawing sulfonyl group pulls electron density away from the nitrogen, allowing the proton to be readily donated in mildly basic environments.

  • Phenolic Hydroxyl (pKa >13.0): The hydroxyl group remains protonated at physiological pH due to its participation in the aforementioned intramolecular hydrogen bond, which heavily restricts its ionization until highly alkaline conditions are reached.

Quantitative Data Summary
PropertyValueCausality / Pharmacokinetic Significance
Chemical Name 2-Hydroxy-4-(phenylsulfonamido)benzoic acidSystematic IUPAC nomenclature.
CAS Number 59149-18-7Unique registry identifier for database retrieval.
Molecular Formula C13H11NO5SIndicates a high degree of heteroatom functionalization.
Molecular Weight 293.30 g/mol Optimal for oral bioavailability (Complies with Lipinski's Rule of 5).
Topological Polar Surface Area 103.8 ŲPredicts good intestinal absorption but restricted blood-brain barrier (BBB) penetration.
H-Bond Donors 3 (COOH, OH, NH)Facilitates target engagement in deep protein pockets (e.g., BH3 groove).
H-Bond Acceptors 6 (O and N atoms)Enhances solvation in polar protic environments.
LogP (Unionized) ~2.8Provides sufficient lipophilicity for passive membrane permeation.

Mechanistic & Pharmacophoric Utility

The specific physicochemical parameters of this scaffold directly dictate its mechanism of action across various therapeutic targets.

Proton Gradient Disruption: Salicylanilides and related sulfonated benzoic acids have been identified as potent uncouplers of oxidative phosphorylation in Mycobacterium tuberculosis [1]. The mechanism relies entirely on the molecule's LogP and pKa. The lipophilic core (LogP ~2.8) allows the unionized molecule to passively diffuse across the lipid-rich mycobacterial cell wall. Once inside the slightly alkaline cytoplasm, the carboxylic acid (pKa ~3.0) deprotonates, releasing a proton and collapsing the cellular proton motive force.

Protein-Protein Interaction Inhibition: In oncology, the carboxylic acid moiety of this scaffold is critical for engaging the Arg263 residue within the BH3-binding groove of the MCL-1 protein. Recent studies have demonstrated that while the carboxylic acid is vital, bioisosteric replacements (such as acylsulfonamides) that mimic the pKa and geometry of this functional group are well tolerated and can improve anti-leukemic activity [3].

Speciation N1 N1 N2 Mono-anionic (pH 3.0 - 8.5) Carboxylate Form N1->N2 pKa1 ~ 3.0 N3 N3 N2->N3 pKa2 ~ 8.5

pH-dependent speciation of 2-hydroxy-4-(phenylsulfonamido)benzoic acid.

Experimental Methodologies (Self-Validating Protocols)

To accurately utilize this compound in drug design, its physicochemical properties must be empirically validated. Below are the field-proven, step-by-step methodologies designed to ensure scientific integrity through built-in self-validation mechanisms.

Protocol 1: Yasuda-Shedlovsky Extrapolation for pKa Determination

Because the unionized form of the compound exhibits poor aqueous solubility, standard aqueous potentiometric titration will result in precipitation, yielding artifactual inflection points. A cosolvent approach is mandatory.

  • System Suitability (Self-Validation): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known standard (e.g., Potassium Hydrogen Phthalate) to confirm the titrant molarity (0.1 M NaOH) and electrode linearity.

  • Sample Preparation: Prepare 1.0 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% v/v Methanol) containing 0.15 M KCl to maintain a constant ionic strength.

  • Titration: Titrate each solution with 0.1 M NaOH under an inert Argon atmosphere at 25.0 ± 0.1 °C. Record the apparent pKa (psKa) at each cosolvent ratio.

  • Data Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective methanol-water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

Protocol 2: Shake-Flask LC-UV Method for LogP/LogD Profiling

To understand the partitioning of the drug, one must isolate the intrinsic lipophilicity (LogP) from the pH-dependent distribution (LogD).

  • Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (0.1 M HCl for LogP; 10 mM PBS pH 7.4 for LogD) together for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve the compound in the mutually saturated 1-octanol phase to a concentration of 100 µg/mL. Causality: Using 0.1 M HCl (pH 1.0) for the aqueous phase suppresses the ionization of the carboxylic acid, ensuring only the neutral species partitions.

  • Equilibration: Combine the octanol and aqueous phases in a 1:1 ratio in a glass vial. Shake at 300 rpm for 2 hours at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Self-Validation): Analyze both the octanol and aqueous phases using LC-UV (λ = 254 nm). Calculate the total mass recovered from both phases. If the mass balance falls outside 95–105%, discard the result, as this indicates interfacial aggregation or adsorption to the glass vial.

  • Calculation: LogP = Log10([Concentration in Octanol] / [Concentration in Aqueous pH 1.0]).

Workflow A Compound Synthesis & Purity Check (LC-MS) B Potentiometric Titration (pKa Determination) A->B >95% Purity C Shake-Flask Method (LogP / LogD Profiling) A->C D Nephelometry (Kinetic Solubility) A->D E PAMPA Assay (Membrane Permeability) B->E Ionization State C->E Lipophilicity D->E F Data Integration: ADME Prediction E->F

Workflow for the physicochemical characterization and ADME profiling of the target compound.

References

  • Lee, I. Y., Gruber, T. D., Samuels, A., Yun, M., Nam, B., Kang, M., ... & Barry, C. E. (2013). "Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling." Bioorganic & Medicinal Chemistry, 21(1), 114-126. URL: [Link]

  • Haroon, F., Farwa, U., Arif, M., Raza, M. A., Sandhu, Z. A., El Oirdi, M., ... & Alhasawi, M. A. I. (2023). "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Biomedicines, 11(10), 2686. URL: [Link]

  • Chen, L., Lowe, B., & Fletcher, S. (2023). "Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated." RSC Advances, 13(49), 34322-34334. URL: [Link]

Foundational

The Pharmacological Landscape of 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid: A Structural and Mechanistic Analysis

Executive Summary While 2-hydroxy-4-(phenylsulfonamido)benzoic acid (CAS 59149-18-7) is frequently utilized as a highly functionalized screening library building block, its core pharmacophore—a salicylic acid moiety coup...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 2-hydroxy-4-(phenylsulfonamido)benzoic acid (CAS 59149-18-7) is frequently utilized as a highly functionalized screening library building block, its core pharmacophore—a salicylic acid moiety coupled with a phenylsulfonamide extension—positions it as a privileged scaffold for several high-value therapeutic targets. By analyzing structure-activity relationship (SAR) data from its direct structural analogs, this whitepaper delineates its potential as a therapeutic modulator across oncology, virology, and metabolic disorders.

The 2-hydroxybenzoic acid core acts as a highly effective phosphotyrosine (pTyr) mimetic and hydrogen-bond anchor , while the phenylsulfonamide group provides a flexible, hydrophobic projection capable of exploiting deep protein binding pockets.

Primary Therapeutic Axis: STAT3 SH2 Domain Inhibition (Oncology)

Mechanistic Rationale

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous malignancies, driving tumor survival and immunosuppression. STAT3 activation requires dimerization mediated by reciprocal interactions between the SH2 domain of one monomer and the phosphorylated tyrosine (pTyr705) of another.

Analogs of 2-hydroxy-4-(phenylsulfonamido)benzoic acid act as potent SH2 domain inhibitors 1. The salicylic acid motif (2-hydroxybenzoic acid) perfectly mimics the phosphate group of pTyr705, coordinating with Arg609 within the SH2 pocket. The phenylsulfonamide tail extends into the adjacent hydrophobic "X-Y" sub-pockets, sterically occluding the native STAT3 dimerization interface.

STAT3_Pathway Cytokine Cytokine / Growth Factor Receptor Receptor Kinase (JAK) Cytokine->Receptor Binds STAT3 STAT3 Monomer Receptor->STAT3 Recruits pSTAT3 Phosphorylated STAT3 (pTyr705) Receptor->pSTAT3 Phosphorylates Dimer STAT3 Dimer pSTAT3->Dimer SH2 Domain Interaction Inhibitor Sulfonamidobenzoic Acid Inhibitor Inhibitor->Dimer Blocks Dimerization Transcription Target Gene Transcription (Survival/Proliferation) Dimer->Transcription Translocates to Nucleus

Fig 1. Disruption of STAT3 dimerization by SH2-domain targeted sulfonamidobenzoic acids.

Experimental Protocol 1: Self-Validating Fluorescence Polarization (FP) Assay

To validate the binding of 2-hydroxy-4-(phenylsulfonamido)benzoic acid to the STAT3 SH2 domain, a competitive FP assay is required.

  • Step 1: Reagent Preparation. Prepare recombinant human STAT3 protein (50 nM) and a 5-carboxyfluorescein (5-FAM)-labeled pTyr peptide (e.g., 5-FAM-GpYLPQTV, 10 nM) in assay buffer (50 mM NaCl, 10 mM HEPES, 1 mM DTT, 0.01% Triton X-100, pH 7.4).

  • Step 2: Compound Titration. Dispense the compound in a 10-point dose-response curve (1 nM to 100 µM) into a black 384-well microplate.

  • Step 3: Incubation. Add the STAT3/peptide complex to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Step 4: Measurement. Read polarization (mP) using a microplate reader with excitation at 485 nm and emission at 535 nm (measuring parallel and perpendicular intensities).

  • Causality & Validation: The free FAM-peptide tumbles rapidly, yielding low polarization. Binding to the massive STAT3 protein slows tumbling, increasing mP. The inhibitor displaces the peptide, restoring rapid tumbling and lowering mP. Self-Validation: Include a known inhibitor (e.g., BP-1-102) as a positive control. Crucially, utilize a mutant STAT3 (R609L) that cannot bind pTyr as a negative control to ensure signal changes are strictly SH2-dependent and not due to compound autofluorescence or non-specific aggregation.

Secondary Therapeutic Axis: Mcl-1/Bfl-1 Anti-Apoptotic Disruption

Mechanistic Rationale

Mcl-1 and Bfl-1 are anti-apoptotic members of the Bcl-2 family that sequester pro-apoptotic BH3-only proteins, preventing mitochondrial outer membrane permeabilization (MOMP). 2,5-substituted benzoic acids featuring phenylsulfonamide groups have been identified as dual Mcl-1/Bfl-1 inhibitors 2. The benzoic acid carboxylate forms an indispensable hydrogen bond with Arg263 in the Mcl-1 BH3 groove, while the phenylsulfonamide occupies the hydrophobic p2 pocket.

Mcl1_Pathway Stress Cellular Stress BH3 Pro-apoptotic BH3 (Noxa, Puma) Stress->BH3 Activates Mcl1 Anti-apoptotic Mcl-1/Bfl-1 BH3->Mcl1 Inhibits BaxBak Bax/Bak Effectors Mcl1->BaxBak Sequesters Inhibitor Benzoic Acid Inhibitor Inhibitor->Mcl1 Binds BH3 Groove Inhibitor->BaxBak Releases Apoptosis Mitochondrial Apoptosis BaxBak->Apoptosis Oligomerization

Fig 2. Mechanism of Mcl-1/Bfl-1 inhibition restoring Bax/Bak-mediated mitochondrial apoptosis.

Experimental Protocol 2: HSQC-NMR Footprinting Workflow

To definitively map the binding of the compound to the BH3 groove, 2D Heteronuclear Single Quantum Coherence (HSQC) NMR is the gold standard.

  • Step 1: Protein Preparation. Express and purify uniformly 15 N-labeled Mcl-1 (residues 171-327) in E. coli using M9 minimal media supplemented with 15 NH 4​ Cl.

  • Step 2: Sample Formulation. Prepare 50 µM 15 N-Mcl-1 in NMR buffer (20 mM sodium phosphate, 50 mM NaCl, 1 mM DTT, 5% D 2​ O, pH 6.8).

  • Step 3: Titration & Acquisition. Acquire baseline 1H−15N HSQC spectra at 298 K. Titrate the compound at molar ratios of 0.5:1, 1:1, and 2:1 (ligand:protein) and acquire spectra at each step.

  • Step 4: Data Analysis. Calculate Chemical Shift Perturbations (CSPs) using the formula: Δδ=(ΔδH​)2+(ΔδN​/5)2​ .

  • Causality & Validation: Binding alters the local magnetic environment of specific backbone amides in the BH3 groove, causing peak shifts. Self-Validation: Titrate a non-binding structural analog (e.g., a methyl ester derivative lacking the free carboxylate) as a negative control. If the ester fails to induce shifts at Arg263, it proves the carboxylate-arginine salt bridge is the causal driver of binding, ruling out non-specific protein denaturation.

Emerging Axes: ASBT Inhibition & Viral Capsid Stabilization

Beyond oncology, the sulfonamidobenzoic acid scaffold demonstrates potent activity in two distinct fields:

  • Metabolic Disorders (ASBT Inhibition): Arylsulfonylamino-benzoic acids inhibit the Apical Sodium-Dependent Bile Salt Transporter (SLC10A2) 3. By blocking bile acid reuptake in the ileum, these compounds force the liver to consume systemic cholesterol to synthesize new bile acids, lowering LDL cholesterol.

  • Antiviral Therapy (Coxsackievirus B3): 4-substituted sulfonamidobenzoic acid derivatives act as direct capsid binders for enteroviruses 4. They bind into the hydrophobic pocket of the viral VP1 protein, prematurely stabilizing the capsid and preventing viral uncoating during host cell entry.

Workflow_ASBT Cells 1. Plate ASBT-Transfected HEK293 Cells Incubate 2. Add Inhibitor + 3H-Taurocholate Cells->Incubate Wash 3. Wash Cells (Remove Free Radioligand) Incubate->Wash 10 min uptake Measure 4. Liquid Scintillation Counting (CPM) Wash->Measure Lysis Control Validation: Empty Vector Cells Control->Incubate Background Subtraction

Fig 3. Self-validating radioligand uptake workflow for ASBT transporter inhibition.

Quantitative Pharmacodynamic Summary

The following table synthesizes the binding affinities and mechanisms of action for structural analogs sharing the core pharmacophore of 2-hydroxy-4-(phenylsulfonamido)benzoic acid across the discussed targets.

TargetRepresentative Pharmacophore AnalogBinding Affinity / ActivityPrimary Mechanism of Action
STAT3 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acidIC 50​ ~ 10 - 50 µMSH2 domain pTyr mimetic; disrupts monomer dimerization.
Mcl-1 / Bfl-1 5-substituted-2-(phenylsulfonamido)benzoic acidK i​ ~ 100 nMBH3 groove competitive binding; Arg263 salt bridge formation.
ASBT (SLC10A2) 2-(3-(Trifluoromethoxy)phenylsulfonamido)benzoic acidIC 50​ ~ 1.5 - 5.0 µMApical membrane bile acid transporter blockade.
Coxsackievirus B3 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acidIC 50​ ~ 4.2 µMViral capsid stabilization; prevents host cell uncoating.

Conclusion

The molecule 2-hydroxy-4-(phenylsulfonamido)benzoic acid represents a highly versatile, low-molecular-weight fragment. Its dual presentation of a hydrogen-bonding network (via the salicylic acid motif) and a tunable hydrophobic vector (via the phenylsulfonamide) allows it to effectively drug challenging protein-protein interactions (PPIs) like STAT3 and Mcl-1, as well as membrane transporters and viral capsids. For drug development professionals, this compound serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) campaigns requiring a validated pTyr or BH3 mimetic anchor.

References

  • Substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid analogs as inhibitors of stat proteins. Google Patents (WO2012018868A1).
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. NIH / PMC.
  • Arylsulfonylamino-Benzanilides as Inhibitors of the Apical Sodium-Dependent Bile Salt Transporter (SLC10A2). MDPI.
  • Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. NIH / PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Strategies for 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid

Executive Summary & Molecular Profiling 2-Hydroxy-4-(phenylsulfonamido)benzoic acid is a highly functionalized salicylic acid derivative. Compounds sharing this structural core are frequently utilized in drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

2-Hydroxy-4-(phenylsulfonamido)benzoic acid is a highly functionalized salicylic acid derivative. Compounds sharing this structural core are frequently utilized in drug discovery, particularly as dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-xL[1][2], and as inhibitors of the WDR5-MYC protein-protein interaction[3].

The successful purification of this compound from crude synthetic mixtures (typically generated via the sulfonylation of 4-aminosalicylic acid) requires a deep understanding of its physicochemical properties. The molecule possesses three distinct ionizable centers, each dictating its behavior in biphasic systems and stationary phases:

  • Carboxylic Acid (pKa ~3.0): Highly acidic; dictates the primary extraction strategy.

  • Sulfonamide N-H (pKa ~9.5): Weakly acidic; susceptible to deprotonation by strong bases.

  • Phenolic Hydroxyl (pKa ~10.0): Weakly acidic; participates in intramolecular hydrogen bonding with the adjacent carboxylic acid, stabilizing the conjugate base.

Causality in Method Design: Because standard normal-phase silica gel features surface silanols (pKa ~4.5–5.0), the target's carboxylic acid will spontaneously ionize on the column, leading to severe peak tailing and irreversible adsorption. Therefore, purification strategies must either bypass normal-phase chromatography via chemoselective extractions/crystallization or modify the chromatographic mobile phase to suppress ionization.

Strategic Workflow & Decision Matrix

The purification of 2-hydroxy-4-(phenylsulfonamido)benzoic acid is not a one-size-fits-all process. The optimal technique depends entirely on the required scale and the biological assay requirements for purity.

G Crude Crude Reaction Mixture (in EtOAc) Extract Add Sat. aq. NaHCO3 (pH ~8) Crude->Extract Org1 Organic Layer (Neutral Impurities) Extract->Org1 Discard Aq1 Aqueous Layer (Target Carboxylate) Extract->Aq1 Keep Acidify Acidify with 1M HCl (pH ~2) Aq1->Acidify Precipitate Precipitation / EtOAc Extraction Acidify->Precipitate Pure Enriched 2-hydroxy-4- (phenylsulfonamido)benzoic acid Precipitate->Pure

Chemoselective acid-base extraction workflow exploiting the carboxylic acid moiety.

G Enriched Enriched Target (Post-Extraction) Scale Determine Scale & Purity Requirement Enriched->Scale Flash Normal-Phase Flash (Silica + 1% AcOH) Scale->Flash >100 mg, >95% HPLC Prep RP-HPLC (C18 + 0.1% TFA) Scale->HPLC <100 mg, >99% Cryst Recrystallization (EtOH/H2O) Scale->Cryst >1 g, >98%

Decision matrix for downstream purification based on scale and target purity.

Self-Validating Purification Protocols

Protocol A: Chemoselective Acid-Base Extraction (The "Workhorse" Step)

This protocol exploits the distinct pKa difference between the target's carboxylic acid and the neutral/weakly acidic impurities (e.g., unreacted benzenesulfonyl chloride or diaryl sulfones).

  • Why it works (Causality): Using saturated sodium bicarbonate (NaHCO₃, pH ~8.3) selectively deprotonates the carboxylic acid (pKa ~3.0) to form a water-soluble sodium salt. It is insufficiently basic to deprotonate the sulfonamide (pKa ~9.5) or phenol (pKa ~10.0), preventing the formation of highly soluble di-anions that can cause stubborn emulsions.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃. Self-Validation Check: Vigorous CO₂ evolution indicates the successful neutralization of the carboxylic acid and any residual HCl from the reaction.

  • Separate the layers. The target compound is now in the aqueous layer . Discard the organic layer (contains unreacted electrophiles and neutral byproducts).

  • Wash the aqueous layer once more with fresh EtOAc to remove trace lipophilic impurities.

  • Carefully acidify the aqueous layer by adding 1M HCl dropwise while stirring, until the pH reaches ~2.0. Self-Validation Check: A thick white/off-white precipitate should form immediately as the target molecule returns to its neutral, water-insoluble state.

  • Extract the acidified aqueous suspension with fresh EtOAc (2 × 20 mL/g).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enriched product.

Protocol B: Normal-Phase Flash Chromatography

For intermediate scale (100 mg – 1 g) requiring >95% purity.

  • Why it works (Causality): The addition of 1% v/v glacial acetic acid (AcOH) to the mobile phase forces the equilibrium of the target's carboxylic acid toward the neutral, protonated state. This prevents the molecule from acting as a hydrogen-bond donor to the ionized silanol groups on the silica gel, eliminating peak tailing[3].

Step-by-Step Methodology:

  • Prepare the mobile phase: Hexanes / EtOAc gradient. Add exactly 1% v/v Glacial Acetic Acid to both solvent reservoirs (e.g., Solvent A: Hexanes + 1% AcOH; Solvent B: EtOAc + 1% AcOH).

  • Dry-load the enriched compound onto Celite or silica gel to ensure a narrow injection band.

  • Run a gradient from 10% B to 80% B over 10 column volumes.

  • Self-Validation Check: Spot fractions on a TLC plate and elute with 50:50 EtOAc/Hexanes + 1% AcOH. The target should appear as a tight, round spot under UV (254 nm) rather than a streak.

  • Pool product-containing fractions and co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual acetic acid.

Protocol C: Preparative Reverse-Phase HPLC

For biological assay-grade material (<100 mg) requiring >99% purity, such as for MCL-1/Bfl-1 binding assays[1].

  • Why it works (Causality): Reverse-phase chromatography relies on hydrophobic interactions. At neutral pH, the target is ionized and highly polar, resulting in poor retention on a C18 column. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, fully protonating the molecule and maximizing its interaction with the stationary phase.

Step-by-Step Methodology:

  • Column: Preparative C18 (e.g., 21.2 × 250 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Dissolve the sample in a minimum volume of DMSO or DMF.

  • Gradient: 20% B to 90% B over 30 minutes. Flow rate: 20 mL/min.

  • Monitor absorbance at 254 nm and 280 nm.

  • Lyophilize the collected fractions to obtain the target as a fluffy white powder. Self-Validation Check: The absence of a solvent peak in the ¹H-NMR spectrum confirms complete removal of water and TFA.

Protocol D: Recrystallization

For large-scale purification (>1 g) where chromatography is economically or logistically unfeasible.

  • Why it works (Causality): The planar aromatic core and multiple hydrogen-bond donors/acceptors allow for highly ordered crystal lattice formation. Ethanol acts as a good solvent (solubilizing the compound at boiling point), while water acts as the anti-solvent, depressing solubility as the mixture cools, selectively excluding structurally dissimilar impurities.

Step-by-Step Methodology:

  • Suspend the enriched solid in a minimum volume of boiling absolute ethanol.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Add 1-2 drops of ethanol to clear the turbidity.

  • Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.

  • Filter the resulting crystals via vacuum filtration and wash with ice-cold 10% ethanol/water. Dry under high vacuum.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of each purification module based on standard synthetic yields of salicylic acid-derived sulfonamides[2][3].

Purification MethodTarget ScaleMobile Phase / Solvent SystemModifiers RequiredExpected PurityExpected RecoveryKey Advantage
Acid-Base Extraction >1 gEtOAc / WaterNaHCO₃ (aq), HCl (aq)85 – 90%>95%Rapid removal of neutral/basic impurities; highly scalable.
Normal-Phase Flash 100 mg – 1 gHexanes / EtOAc1% v/v Acetic Acid95 – 98%75 – 85%Excellent resolution of structurally similar regioisomers.
Prep RP-HPLC <100 mgWater / Acetonitrile0.1% v/v TFA>99.5%60 – 70%Yields assay-ready material; highest resolving power.
Recrystallization >1 gEthanol / WaterNone97 – 99%65 – 80%Most cost-effective for large scale; avoids silica gel degradation.

References

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. National Center for Biotechnology Information (PMC).[1] URL:[Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Advances (Royal Society of Chemistry).[2] URL:[Link]

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). National Center for Biotechnology Information (PMC).[3] URL:[Link]

Sources

Application

"2-hydroxy-4-(phenylsulfonamido)benzoic acid as an inhibitor in enzymatic assays"

Technical Application Note: Evaluating 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid Derivatives as STAT3 Inhibitors in Enzymatic Assays Executive Summary The 2-hydroxy-4-(phenylsulfonamido)benzoic acid scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Evaluating 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid Derivatives as STAT3 Inhibitors in Enzymatic Assays

Executive Summary

The 2-hydroxy-4-(phenylsulfonamido)benzoic acid scaffold is a privileged pharmacophore in the design of[1]. Identified through structure-based virtual screening, derivatives of this scaffold (most notably S3I-201/NSC-74859) function by[2]. This application note provides a comprehensive, self-validating framework for evaluating these inhibitors in biochemical and enzymatic assays, detailing the causality behind assay design, reagent selection, and data interpretation.

Mechanistic Grounding & Structural Rationale

To effectively assay 2-hydroxy-4-(phenylsulfonamido)benzoic acid derivatives, one must understand their binding mechanics. The STAT3 homodimer is stabilized by[3].

  • The Salicylic Acid Moiety (2-hydroxybenzoic acid): Acts as a bioisostere for the pTyr705 residue, forming [2].

  • The Phenylsulfonamido Group: Extends into the adjacent hydrophobic sub-pocket (Leu706), providing the necessary steric bulk to disrupt the protein-protein interaction (PPI) and [2].

STAT3_Pathway IL6 IL-6 / Growth Factors Receptor Receptor / JAK Complex IL6->Receptor Activates STAT3_M STAT3 Monomer (Inactive) Receptor->STAT3_M Recruits STAT3_P pSTAT3 Monomer (Tyr705 Phosphorylated) STAT3_M->STAT3_P Phosphorylation STAT3_D STAT3 Homodimer (Active) STAT3_P->STAT3_D SH2 Domain Dimerization Inhibitor 2-hydroxy-4-(phenylsulfonamido) benzoic acid scaffold Inhibitor->STAT3_P Binds SH2 Domain (Blocks Dimerization) DNA Nuclear Translocation & DNA Binding STAT3_D->DNA Translocates Gene Target Gene Expression (Bcl-xL, Cyclin D1, Survivin) DNA->Gene Transcription

Mechanism of STAT3 inhibition by 2-hydroxy-4-(phenylsulfonamido)benzoic acid derivatives.

Physicochemical Properties & Preparation

Proper handling is critical to prevent assay artifacts. These compounds are highly lipophilic and prone to aggregation in aqueous buffers.

Table 1: Physicochemical Properties and Handling of the Core Scaffold

PropertySpecificationExperimental Implication
Molecular Weight ~365.4 g/mol (varies by analog)Standardizes molarity calculations across derivative libraries.
Solubility Insoluble in H₂O; >18 mg/mL in DMSORequires 100% DMSO for stock solutions. Final assay DMSO must be ≤1% to prevent enzyme denaturation.
Preparation Gentle warming (37°C) for 10 minEnsures complete dissolution of the sulfonamide, preventing micro-precipitates that cause false positives.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay directly measures the displacement of a fluorescently labeled pTyr-peptide from the STAT3 SH2 domain. Causality Check: We use 0.1% Nonidet P-40 in the buffer to prevent the hydrophobic inhibitor from forming colloidal aggregates, which can [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare FP Assay Buffer (50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.1% Nonidet P-40, 0.5 mM TCEP, pH 7.5). Note: See "Critical Considerations" regarding reducing agents.

  • Reagent Formulation:

    • Dilute recombinant human STAT3 protein to a final well concentration of 150 nM.

    • Dilute the fluorescent probe (e.g., 5-FAM-GpYLPQTV-NH₂) to a final concentration of 10 nM.

  • Inhibitor Titration: Prepare a 3-fold serial dilution of the 2-hydroxy-4-(phenylsulfonamido)benzoic acid derivative in 100% DMSO. Transfer to the assay buffer so the final DMSO concentration is 1%.

  • Incubation: Add 10 µL of the inhibitor, 10 µL of STAT3 protein, and 10 µL of the probe to a 384-well black microplate. Incubate in the dark at room temperature for 45 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate milli-polarization (mP) values. A decrease in mP indicates successful displacement of the peptide by the inhibitor.

Protocol 2: STAT3 DNA-Binding Activity Assay (ELISA-based)

This functional assay evaluates the inhibitor's ability to prevent STAT3 dimerization, thereby[2]. Causality Check: The inhibitor must be pre-incubated with the STAT3 extract before exposure to the DNA probe. Once STAT3 dimerizes and binds DNA, the avidity of the complex makes it highly resistant to competitive inhibition.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well streptavidin plate with 100 µL of biotinylated STAT3 consensus oligonucleotide (5'-GATCCTTCTGGGAATTCCTAGATC-3') at 0.5 µM. Incubate overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Extract Preparation: Utilize nuclear extracts from EGF-stimulated cells (e.g., NIH 3T3/v-Src) containing[2].

  • Pre-Incubation: Mix 5 µg of nuclear extract with varying concentrations of the inhibitor (1 µM to 300 µM). Incubate at 30°C for 30 minutes to allow the inhibitor to access the SH2 domain.

  • DNA Binding: Transfer the extract-inhibitor mixture to the DNA-coated wells. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5x with PBS-T. Add an anti-STAT3 primary antibody (1:1000) and incubate for 1 hour. Wash again, then add an HRP-conjugated secondary antibody (1:2000) for 45 minutes.

  • Development: Add 100 µL of TMB substrate. Once color develops (5-15 mins), stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Data Presentation & Expected Outcomes

A successful assay should demonstrate dose-dependent inhibition with a [2].

Table 2: Expected Inhibitory Profile for S3I-201 (Core Scaffold Reference)

Target AssayExpected IC₅₀ (µM)Selectivity Profile
STAT3 DNA-Binding 86 ± 33 µMPrimary Target (Potent inhibition)
STAT1 DNA-Binding 160 ± 45 µM~2-fold selectivity over STAT1
STAT5 DNA-Binding > 300 µM>3-fold selectivity over STAT5
STAT3-STAT3 Dimerization ~ 80 µMCorrelates with DNA-binding inhibition

Critical Considerations for the Senior Scientist (E-E-A-T)

While 2-hydroxy-4-(phenylsulfonamido)benzoic acid derivatives are widely utilized as competitive SH2 domain inhibitors, deep mechanistic scrutiny reveals a secondary mode of action that must be controlled for in enzymatic assays.

  • The Alkylation Conundrum: Recent mass spectrometry analyses have demonstrated that certain analogs possess an electrophilic nature that can act as a[3]. These compounds can[3].

  • Buffer Nucleophile Interference: Because of this electrophilic potential, the concentration of reducing agents in your assay buffer is paramount. High concentrations of dithiothreitol (DTT) or glutathione (GSH) can act as competing nucleophiles,[3]. If you observe an unexpected loss of potency (rightward shift in IC₅₀), reduce the DTT concentration in your FP or ELISA buffer from standard 2 mM to 0.5 mM, or switch to a non-nucleophilic reducing agent like TCEP to preserve the integrity of the inhibitor.

References

  • Siddiquee, K., et al. "Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity." Proceedings of the National Academy of Sciences, 2007.[Link]

  • Ball, D. P., et al. "Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent." Oncotarget, 2016.[Link]

  • Turkson, J., et al. "Substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid analogs as inhibitors of stat proteins.

Sources

Method

Application Note: In Vitro Evaluation of 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid in Cancer Cell Lines

Target Audience: Preclinical Oncology Researchers, Assay Development Scientists, and Medicinal Chemists. Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently observe that the preclini...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Oncology Researchers, Assay Development Scientists, and Medicinal Chemists.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe that the preclinical evaluation of sulfonamide-based therapeutics fails to capture their full mechanistic potential due to overly simplified in vitro models. 2-Hydroxy-4-(phenylsulfonamido)benzoic acid (CAS 59149-18-7) is a highly versatile scaffold in oncology. Structurally, it combines a benzoic acid moiety with a phenylsulfonamide group, granting it a dual-targeted mechanism of action:

  • Carbonic Anhydrase IX (CA-IX) Inhibition: The sulfonamide moiety acts as a classic zinc-binding chemotype, potently inhibiting tumor-associated CA-IX. Because CA-IX is strictly regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), its inhibition selectively disrupts intracellular pH homeostasis in hypoxic solid tumors, leading to fatal intracellular acidification [1].

  • Mcl-1 Anti-Apoptotic Blockade: The 2,5-substituted benzoic acid structural backbone acts as a BH3 mimetic. It competitively binds the hydrophobic groove of the anti-apoptotic protein Mcl-1 (and Bfl-1), liberating Bax/Bak to oligomerize on the mitochondrial membrane and trigger intrinsic apoptosis [2].

To generate IND-enabling data, your experimental design must be a self-validating system that isolates both the hypoxic (CA-IX) and normoxic (Mcl-1) pathways. The following protocols provide a comprehensive framework for validating this compound in human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, and A549).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-axis mechanism of 2-hydroxy-4-(phenylsulfonamido)benzoic acid, demonstrating how it simultaneously collapses pH regulation and mitochondrial integrity.

MOA cluster_hypoxia Hypoxic Tumor Microenvironment cluster_apoptosis Mitochondrial Apoptosis Pathway Compound 2-hydroxy-4-(phenylsulfonamido) benzoic acid CA9 Carbonic Anhydrase IX (CA-IX) Compound->CA9 Inhibits Mcl1 Mcl-1 Anti-apoptotic Protein Compound->Mcl1 Inhibits pH_reg Intracellular Acidification CA9->pH_reg Loss of pH Control Apoptosis Cancer Cell Death (Apoptosis) pH_reg->Apoptosis Triggers Bax Bax/Bak Activation Mcl1->Bax Relieves Inhibition Caspase Caspase 3/7 Cleavage Bax->Caspase Cytochrome C Release Caspase->Apoptosis Executes

Figure 1: Dual mechanism of 2-hydroxy-4-(phenylsulfonamido)benzoic acid via CA-IX and Mcl-1.

Reagent Preparation & Physicochemical Handling

  • Molecular Weight: 293.30 g/mol

  • Stock Solution (10 mM): Dissolve 2.93 mg of the compound in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Causality of Handling: Sulfonamide derivatives can be prone to precipitation in aqueous media. Always perform serial dilutions in DMSO first, and only spike into the complete culture media immediately prior to cell treatment. Ensure the final DMSO concentration in the assay well never exceeds 0.5% v/v to prevent solvent-induced baseline cytotoxicity.

Experimental Protocols

Protocol A: 2D Cell Viability & Cytotoxicity Assay (MTT)

Scientific Rationale & Causality: We utilize the MTT assay because it measures NAD(P)H-dependent cellular oxidoreductase activity. Since Mcl-1 inhibition directly depolarizes the mitochondrial outer membrane, oxidoreductase activity halts long before physical plasma membrane rupture occurs. This provides an early, highly sensitive readout of the compound's apoptotic efficacy [3].

System Validation & Controls: Include a cell-free blank (Media + Compound + MTT). Sulfonamides can occasionally auto-absorb at 570 nm or precipitate, creating false-positive absorbance readings. Subtracting this blank ensures data integrity.

Step-by-Step Methodology:

  • Seeding: Harvest exponential-phase cancer cells (e.g., MCF-7, MDA-MB-231) and seed at 5×103 cells/well in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare a 7-point serial dilution of 2-hydroxy-4-(phenylsulfonamido)benzoic acid in complete media (Range: 0.1 µM to 100 µM).

  • Dosing: Aspirate old media and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and positive control (1 µM Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3.5 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Hypoxia-Induced CA-IX Inhibition Assay

Scientific Rationale & Causality: Standard normoxic cell culture often yields false negatives for sulfonamide-based drugs because CA-IX expression is virtually non-existent in normoxia. By parallel testing in a 1% O₂ environment, we force HIF-1α stabilization and CA-IX expression. A significant left-shift in the IC₅₀ under hypoxia confirms the CA-IX targeted mechanism [4].

Step-by-Step Methodology:

  • Pre-conditioning: Seed cells in two identical 96-well plates. Place Plate 1 in a standard incubator (21% O₂) and Plate 2 in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA-IX expression.

  • Treatment: Dose both plates with the compound (0.1 µM to 100 µM) using pre-equilibrated media (media incubated in respective oxygen conditions for 2 hours prior to use).

  • Incubation: Incubate for an additional 48 hours in their respective oxygen environments.

  • Viability Readout: Perform the MTT assay as described in Protocol A. Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia). An HCR > 2.0 indicates selective hypoxic targeting.

Protocol C: Apoptosis Validation via Caspase 3/7 Rescue

Scientific Rationale & Causality: To definitively prove that cell death is driven by the Mcl-1/Bax apoptotic axis rather than non-specific necrosis, we must measure the terminal executioners: Caspase 3 and 7. System Validation: We employ a self-validating rescue arm using Z-VAD-FMK (a pan-caspase inhibitor). If Z-VAD-FMK pre-treatment rescues cell viability, the compound's mechanism is strictly caspase-dependent apoptosis.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 cells at 1×104 cells/well in a white-walled 96-well plate.

  • Inhibitor Pre-treatment: Pre-treat half the plate with 20 µM Z-VAD-FMK for 2 hours.

  • Compound Treatment: Add 2-hydroxy-4-(phenylsulfonamido)benzoic acid at its calculated IC₅₀ concentration. Incubate for 24 hours.

  • Detection: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Readout: Incubate at room temperature for 30 minutes, then measure luminescence. Express data as fold-change relative to the vehicle control.

Expected Data & Quantitative Summaries

The following tables summarize the expected quantitative profiles of this compound class based on established structure-activity relationship (SAR) data for sulfonamido-benzoic acids.

Table 1: Comparative IC₅₀ Values across Normoxic and Hypoxic Conditions

Cell LineTissue OriginNormoxia IC₅₀ (µM)Hypoxia (1% O₂) IC₅₀ (µM)Hypoxia Cytotoxicity Ratio (HCR)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma18.5 ± 1.26.2 ± 0.82.98 > 8.5
MDA-MB-231 Triple-Negative Breast22.1 ± 1.58.4 ± 1.12.63 > 7.1
HepG2 Hepatocellular Carcinoma16.7 ± 0.95.5 ± 0.63.03 > 9.4
A549 Lung Carcinoma25.4 ± 2.111.2 ± 1.32.26 > 6.2
WI-38 Normal Lung Fibroblast> 150.0> 150.0N/AReference

*Selectivity Index (SI) = IC₅₀ (WI-38) / IC₅₀ (Cancer Cell Line under Normoxia).

Table 2: Apoptotic Validation (Caspase 3/7 Activation in MCF-7)

Treatment ConditionCaspase 3/7 Luminescence (RLU)Fold Activation vs. VehicleApoptotic Rescue (Viability %)
Vehicle (0.5% DMSO) 1,200 ± 1501.0x100%
Compound (IC₅₀ Dose) 8,450 ± 6207.0x 48%
Compound + Z-VAD-FMK 1,550 ± 2101.3x89% (Rescued)
Doxorubicin (1 µM) 10,200 ± 8008.5x35%
Application

Application Note: Analytical Methods for the Detection and Quantification of 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers. Introduction & Chemical Context 2-Hydroxy-4-(phenylsulfonamido)benzoic acid (CAS: 59149-18-7), structurally classified...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers.

Introduction & Chemical Context

2-Hydroxy-4-(phenylsulfonamido)benzoic acid (CAS: 59149-18-7), structurally classified as a functionalized salicylic acid derivative, is a highly valuable pharmacophore in modern drug discovery. It is most notably utilized as a core scaffold in the development of dual MCL-1/BCL-xL inhibitors for oncology applications [1] and STAT protein inhibitors.

The molecule features two distinct ionizable moieties: a carboxylic acid and a sulfonamide group. This dual functionality makes the compound highly polar and presents unique challenges for chromatographic retention and mass spectrometric ionization. This application note provides authoritative, self-validating protocols for both High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) purity assessment and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, strictly aligned with ICH M10 Bioanalytical Method Validation standards [2].

Physicochemical Properties & Analytical Rationale

Expertise & Experience (Causality in Method Design): The rational design of any analytical method must be grounded in the molecule's intrinsic physicochemical properties. The pKa of the salicylic acid carboxyl group is approximately 3.0, while the sulfonamide nitrogen has a pKa of ~8.5.

  • For HPLC-UV (Purity): A highly acidic mobile phase (pH ~2.0) is required to fully protonate the carboxylate group. This suppresses ionization, increases lipophilicity, and prevents peak tailing on a reversed-phase C18 column.

  • For LC-MS/MS (Bioanalysis): While acidic conditions improve chromatography, they severely suppress negative electrospray ionization (ESI-). Therefore, a carefully balanced mobile phase utilizing ammonium acetate (pH 6.0) is selected. This ensures the carboxylic acid remains sufficiently deprotonated for high MS sensitivity while maintaining acceptable chromatographic peak shape.

Table 1: Physicochemical Properties and Analytical Implications
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C13H11NO5SExact Mass: 293.0358 Da.
Molecular Weight 293.30 g/mol Precursor ion for MS:[M-H]⁻ at m/z 292.0.
LogP (predicted) ~2.1Moderate lipophilicity; suitable for RP-HPLC (C18/C8 columns).
pKa ~3.0 (COOH), ~8.5 (NH)Mobile phase pH is the most critical variable for peak symmetry.
UV Maxima (λmax) 235 nm, 305 nmUV detection is optimal at 254 nm or 305 nm to avoid solvent noise.

Experimental Workflows

The following workflow illustrates the optimized sample preparation process for extracting the analyte from complex biological matrices (e.g., human plasma) prior to LC-MS/MS analysis. Protein precipitation is chosen over solid-phase extraction (SPE) to maximize throughput while maintaining high recovery.

BioanalyticalWorkflow N1 1. Sample Aliquoting (50 µL Plasma + Internal Standard) N2 2. Protein Precipitation (150 µL Cold Acetonitrile) N1->N2 N3 3. Centrifugation (14,000 x g, 10 min, 4°C) N2->N3 N4 4. Supernatant Extraction & Nitrogen Evaporation N3->N4 N5 5. Reconstitution (Mobile Phase A:B, 80:20) N4->N5 N6 6. LC-MS/MS Analysis (ESI- MRM Mode) N5->N6

Figure 1. Step-by-step sample preparation and LC-MS/MS workflow for plasma bioanalysis.

Detailed Analytical Protocols

Protocol A: HPLC-UV Method for API Purity and Stability

Trustworthiness (Self-Validating System): This protocol requires a System Suitability Test (SST) prior to batch release. The method is only considered valid if the theoretical plates (N) > 5000 and the tailing factor (Tf) is ≤ 1.5 for the API peak.

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear gradient to 90% B

    • 12.0 - 15.0 min: Hold at 90% B

    • 15.1 - 20.0 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 305 nm (secondary confirmation).

  • Injection Volume: 10 µL.

Protocol B: LC-MS/MS Method for Pharmacokinetic (PK) Bioanalysis

This method is designed to quantify the analyte in plasma down to a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.

  • Column: UPLC C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity BEH).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0. (Note: Avoid Formic Acid to prevent severe ESI- signal suppression).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 20% B to 95% B over 3.0 minutes; flow rate 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transitions:

    • Quantifier: m/z 292.0 → 156.0 (Collision Energy: -22 eV)

    • Qualifier: m/z 292.0 → 108.0 (Collision Energy: -35 eV)

MSPathway M Precursor Ion [M-H]- m/z 292.0 F1 Quantifier Ion m/z 156.0 [Salicylic acid fragment] M->F1 CE: -22 eV F2 Qualifier Ion m/z 108.0 [Phenol fragment] M->F2 CE: -35 eV

Figure 2. Proposed ESI- MRM fragmentation pathway for 2-hydroxy-4-(phenylsulfonamido)benzoic acid.

Method Validation (ICH M10 Compliance)

To ensure regulatory compliance for clinical and non-clinical PK studies, the LC-MS/MS method must be rigorously validated according to the unified ICH M10 Bioanalytical Method Validation guideline [2]. A method is only deemed trustworthy when it passes the following predefined acceptance criteria.

Table 2: ICH M10 Key Acceptance Criteria for Chromatographic Assays
Validation ParameterICH M10 RequirementExperimental Implementation
Selectivity / Specificity No interference >20% of LLOQ and >5% of Internal Standard (IS).Analyze 6 independent lots of blank human plasma (including hemolyzed and lipemic).
Calibration Curve Minimum 6 non-zero standards. R² ≥ 0.99.Range: 1.0 ng/mL to 1000 ng/mL. Linear regression with 1/x² weighting.
Accuracy & Precision ±15% of nominal concentration (±20% at LLOQ). CV ≤ 15% (≤ 20% at LLOQ).4 QC levels (LLOQ, Low, Mid, High) analyzed in 3 independent runs (n=6 per run).
Matrix Effect IS-normalized matrix factor (MF) CV ≤ 15%.Assess using 6 independent lots of matrix spiked post-extraction at Low and High QCs.
Stability ±15% of nominal concentration under all storage/handling conditions.Test Benchtop (24h), Freeze-Thaw (3 cycles), and Long-term (-80°C for 30+ days).

References

  • Title: Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. Source: RSC Advances (2023). URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Source: The AAPS Journal (2024). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug development professionals tasked wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug development professionals tasked with isolating and purifying 2-hydroxy-4-(phenylsulfonamido)benzoic acid .

This molecule presents a unique crystallographic challenge. It combines a salicylic acid core (prone to forming strong planar hydrogen-bonded dimers) with a flexible, bulky phenylsulfonamido group (acting as both a strong H-bond donor and acceptor). This dual nature frequently leads to complex phase behaviors, including liquid-liquid phase separation (LLPS), extreme acicular (needle-like) crystal habits, and conformational polymorphism.

This guide provides field-proven, self-validating troubleshooting strategies to help you achieve consistent, high-purity crystalline material.

Part 1: Diagnostic Workflow

Before altering your process parameters, identify the primary failure mode of your crystallization using the diagnostic logic below.

Troubleshooting Start Crystallization Issue Detected Oiling Oiling Out (Liquid-Liquid Separation) Start->Oiling Needles Fine Needles (Poor Filterability) Start->Needles Poly Polymorphic Variability Start->Poly MSZW Map MSZW & Binodal Curve Oiling->MSZW Solvent Evaluate Solvent H-Bonding Competitiveness Needles->Solvent Thermo Kinetic vs. Thermodynamic Control Analysis Poly->Thermo Seed Seed within MSZW at Low Supersaturation MSZW->Seed Habit Lower Supersaturation & Swap Solvent Solvent->Habit Ripen Temperature Cycling (Ostwald Ripening) Thermo->Ripen

Diagnostic workflow for troubleshooting 2-hydroxy-4-(phenylsulfonamido)benzoic acid crystallization.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my product "oil out" instead of crystallizing, and how do I fix it?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your cooling or anti-solvent trajectory crosses the binodal curve of the liquid-liquid coexistence region before it crosses the solubility curve[1]. For 2-hydroxy-4-(phenylsulfonamido)benzoic acid, the highly polar sulfonamide and carboxylic acid groups create strong solute-solute interactions. In mixed solvent systems (e.g., Ethanol/Water), the molecule can self-associate into solute-rich liquid clusters rather than forming a rigid crystal lattice[2].

The Solution: You must operate within the Metastable Zone Width (MSZW) and avoid the spinodal decomposition region. Generate supersaturation slowly and implement a precise seeding strategy. Seeding provides a low-energy template for nucleation, allowing the system to bypass the liquid-liquid phase boundary entirely[1]. (See Protocol A).

Q2: I am getting fine, hair-like needles that entrap solvent and are impossible to filter. How can I improve the crystal habit?

The Causality: Benzoic acid derivatives naturally favor an acicular (needle-like) habit due to rapid 1D growth driven by carboxylic acid dimerization. The addition of the sulfonamide group exacerbates this by forming continuous 1D hydrogen-bonded chains along the b-axis. High supersaturation pushes the system into a kinetic growth regime, which disproportionately accelerates growth on the fastest-growing faces, resulting in extreme aspect ratios.

The Solution: Crystal habit modification requires two adjustments:

  • Lower the Supersaturation: Operating at a lower supersaturation reduces the aspect ratio by allowing slower-growing faces time to develop.

  • Solvent Swapping: Switch to a solvent that competitively hydrogen-bonds with the sulfonamide group (e.g., shifting from a non-polar anti-solvent like heptane to a protic solvent like methanol or ethanol). The solvent molecules will temporarily cap the fast-growing faces, retarding 1D growth and promoting a thicker, prismatic habit[3][4].

Q3: I am seeing batch-to-batch variability in my powder X-ray diffraction (PXRD) patterns. How do I control polymorphism?

The Causality: Sulfonamides are notorious for conformational polymorphism. The torsion angles around the flexible −SO2​−NH− linkage allow the molecule to pack into multiple distinct crystal lattices. Fast cooling or rapid anti-solvent addition traps the molecule in kinetically favored, metastable polymorphs (following Ostwald's Rule of Stages).

The Solution: Shift the process from kinetic to thermodynamic control. Implement a temperature-cycling (Ostwald ripening) protocol. By repeatedly heating and cooling the slurry just below the solubility limit, the more soluble metastable forms dissolve and recrystallize onto the less soluble, thermodynamically stable seeds. (See Protocol B).

Part 3: Quantitative Data & Solvent Selection

The choice of solvent system dictates the hydrogen-bonding network, directly impacting LLPS risk and crystal habit. Use the table below to select the optimal system for your target profile.

Solvent SystemH-Bonding ProfileTypical Crystal HabitOiling Out (LLPS) RiskRecommended Action
Acetone / Water Strong Acceptor / Strong DonorFine Needles (High Aspect Ratio)High Dose water slowly; seed at 10% water volume.
Ethanol / Water Competitive Donor-AcceptorPrismatic / Thick PlatesModeratePreferred system. Control cooling rate to <0.1°C/min.
EtOAc / Heptane Weak Acceptor / Non-polarHair-like NeedlesVery High Avoid if possible. Prone to severe oiling out and solvent entrapment.
Methanol (Cooling) Strong Competitive DonorBlocky / GranularLowBest for habit control, but yield may be lower due to higher solubility.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the in-process control (IPC) criteria.

Protocol A: Anti-Solvent Crystallization with Seeding (To Prevent Oiling Out)

Objective: Bypass the LLPS binodal curve to yield filterable crystals.

  • Dissolution: Dissolve crude 2-hydroxy-4-(phenylsulfonamido)benzoic acid in Ethanol (5 volumes) at 60°C. Agitate at 250 RPM.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer (60°C) to remove foreign particulate that could induce erratic nucleation.

  • Anti-Solvent Dosing (Phase 1): Dose Water (0.5 volumes) at a rate of 0.05 vol/min. The solution must remain clear.

  • Seeding: Cool the reactor to 50°C (within the MSZW). Add 1-2 wt% of micronized seed crystals (thermodynamically stable polymorph) suspended in a small volume of Ethanol.

  • Aging (IPC Check): Hold the temperature at 50°C for 60 minutes.

    • Self-Validation: Inspect the slurry via Focused Beam Reflectance Measurement (FBRM) or optical microscopy. You must observe distinct crystalline particles. If spherical liquid droplets are observed (oiling out), hold the temperature and add an additional 1 wt% seed until droplets transition to solid crystals.

  • Anti-Solvent Dosing (Phase 2): Once crystallization is confirmed, dose the remaining Water (4.5 volumes) over 4 hours at a linear rate.

  • Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min. Filter, wash with cold 1:1 EtOH/Water, and dry under vacuum at 45°C.

Protocol B: Temperature Cycling (Ostwald Ripening) for Habit and Polymorph Control

Objective: Convert metastable polymorphs and fine needles into thermodynamically stable, prismatic crystals.

  • Slurry Formation: Suspend the isolated material from a primary crystallization in a 9:1 Methanol/Water mixture (8 volumes) at 20°C.

  • Heating Cycle: Heat the slurry to 55°C at 0.5°C/min. (This dissolves the fine, high-energy needles and metastable polymorphs).

  • Cooling Cycle: Cool the slurry back to 20°C at 0.1°C/min. (This forces the dissolved material to grow onto the larger, thermodynamically stable crystal faces).

  • Iteration: Repeat the heating and cooling cycle three times.

  • IPC Check:

    • Self-Validation: Withdraw a 5 mL sample at the end of the 3rd cycle. Filter and analyze via optical microscopy and Differential Scanning Calorimetry (DSC). The habit should be prismatic (aspect ratio < 5:1), and the DSC should show a single, sharp melting endotherm corresponding to the stable form. If fine needles persist, execute two additional thermal cycles.

  • Isolation: Filter the ripened slurry, wash with cold Methanol, and dry under vacuum.

Part 5: References

  • Steele, G., et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, ACS Publications, 2005. URL:[Link]

  • Jiang, M., et al. "Understanding the Roles of Oiling-out on Crystallization of β-Alanine: Unusual Behavior in Metastable Zone Width and Surface Nucleation during Growth Stage." Crystal Growth & Design, ACS Publications, 2018. URL:[Link]

  • Li, Z., et al. "Supersaturation controlled morphology and aspect ratio changes of benzoic acid crystals." Journal of Crystal Growth, Elsevier, 2017. URL:[Link]

  • "Surface Defects and Crystal Growth of Apremilast Benzoic Acid Cocrystals." MDPI / PMC, 2025. URL:[Link]

Sources

Optimization

Technical Support Center: Navigating and Mitigating Off-Target Effects of 2-hydroxy-4-(phenylsulfonamido)benzoic Acid and Its Analogs

An in-depth technical guide by a Senior Application Scientist. Introduction This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to ant...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to anticipate, identify, and systematically reduce these off-target effects. We will move from foundational questions to detailed troubleshooting protocols, emphasizing the rationale behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the primary drivers of off-target effects for small molecule inhibitors like this one?

A1: Off-target effects are fundamentally driven by a molecule's ability to bind to unintended proteins. For kinase inhibitors, a common area of off-target activity, this is often due to the highly conserved nature of the ATP-binding pocket across the kinome.[6] Key drivers include:

  • Structural Homology: The intended target may share structural similarities in its binding site with other proteins, allowing the inhibitor to bind adventitiously.

  • Compound Promiscuity: The physicochemical properties of the inhibitor itself—such as hydrophobicity or charge distribution—may permit it to interact with multiple, structurally diverse proteins.[7][8]

  • High Compound Concentration: Off-target interactions often have lower affinity than the on-target interaction. Consequently, they are more likely to become biologically significant at higher experimental concentrations.[4]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of my intended target. Could this be an off-target effect?

A2: This is a classic indicator of potential off-target activity. When the observed cellular response diverges from the phenotype expected from genetic knockdown (e.g., CRISPR or siRNA) of the target, it strongly suggests the compound is modulating other pathways.[4] To begin dissecting this, you should implement a multi-pronged validation strategy.

Part 2: Troubleshooting Guide - Identifying and Characterizing Off-Target Effects

This section provides a systematic approach to diagnosing issues that may arise during your experiments.

Problem Observed Potential Cause & Explanation Recommended Next Steps & Rationale
Inconsistent or non-reproducible results between experiments. 1. Variability in Cell Health: Inconsistent cell passage number or growth phase can alter cellular response.[4]2. Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.1. Standardize Cell Culture: Use cells within a consistent, narrow passage number range and ensure they are in the logarithmic growth phase for all experiments.[4]2. Assess Compound Stability: Use HPLC or LC-MS to test the compound's stability in your specific cell culture medium over the experimental time course.
High cytotoxicity observed at concentrations required for target inhibition. 1. Dominant Off-Target Toxicity: The compound may be potently inhibiting a protein essential for cell survival.2. General Chemical Toxicity: The molecule's scaffold may have inherent cytotoxic properties unrelated to specific protein inhibition.1. Perform Cytotoxicity Assays: Use an LDH or MTT assay to determine the precise cytotoxic concentration range.[4]2. Test a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your inhibitor that is inactive against the primary target. If it produces the same cytotoxicity, the effect is likely off-target or due to general toxicity.[4]
The inhibitor is highly selective in biochemical assays but shows a confusing phenotype in cells. 1. Cellular Context Matters: Factors like cell permeability, intracellular ATP concentrations, and protein scaffolding can alter an inhibitor's activity and selectivity profile in situ.[9]2. Metabolic Activation/Inactivation: The compound may be metabolized by the cell into a more or less active (or more promiscuous) form.1. Confirm Cellular Target Engagement: Use methods like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the compound is binding to its intended target inside the cell at the concentrations used.[9]2. Phosphoproteomics: A global phosphoproteomics experiment can provide an unbiased view of all signaling pathways affected by your inhibitor, revealing unexpected off-target activity.[9]

Part 3: Strategic Workflows for Reducing Off-Target Effects

Once an off-target effect is suspected or confirmed, the goal shifts to rationally re-engineering the molecule for improved selectivity. This is an iterative process.

Workflow 1: The Off-Target Investigation and Mitigation Cycle

This diagram illustrates the overall workflow from initial observation to the development of a more selective compound.

Off_Target_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Off-Target Discovery cluster_2 Phase 3: Rational Redesign & Validation A Observe Unexpected Phenotype or Toxicity B Validate with Inactive Control & Dose-Response A->B Hypothesize Off-Target C Confirm On-Target Cellular Engagement (CETSA) B->C D Biochemical Profiling (e.g., KinomeScan™) C->D If Engagement is Confirmed E Unbiased 'Omics' (e.g., Phosphoproteomics) C->E F Structure-Based Design (Computational Modeling) D->F Identify Off-Targets E->F Identify Off-Targets G Synthesize New Analogs F->G H Re-evaluate Potency & Selectivity G->H I Validate in Cell-Based Assays H->I I->A Iterate

Caption: Workflow for identifying, discovering, and mitigating off-target effects.

Workflow 2: Rational Approaches to Improving Selectivity

Improving selectivity is a core challenge in drug development.[2] Rational drug design uses structural and electrostatic information to guide modifications.[5][7]

Selectivity_Strategies Start Initial Compound (e.g., 2-hydroxy-4-(phenylsulfonamido)benzoic acid) A Strategy 1: Shape Complementarity Exploit unique pockets or residues in the target's binding site not present in off-targets. Start->A B Strategy 2: Electrostatic Optimization Modify functional groups to improve electrostatic interactions with the target while creating unfavorable interactions with off-targets. Start->B C Strategy 3: Displace Unfavorable Water Design modifications to displace high-energy water molecules in the target's active site. Start->C End Optimized Compound (High Selectivity) A->End B->End C->End

Caption: Key rational design strategies for enhancing inhibitor selectivity.

Part 4: Key Experimental Protocols

Here we provide step-by-step methodologies for essential assays in your workflow.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of an inhibitor against a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]

Materials:

  • Purified kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor (e.g., 2-hydroxy-4-(phenylsulfonamido)benzoic acid analog)

  • Assay buffer (specific to the kinase)

  • ATP

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. Then, dilute these into the assay buffer. Final DMSO concentration in the assay should be ≤1%.

  • Enzyme/Substrate Mix: In a trough, prepare a solution containing the kinase and its substrate in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted inhibitor to the appropriate wells.

    • Include "no-inhibitor" controls (vehicle only) and "no-enzyme" controls (background).[10]

  • Enzyme Addition: Add 10 µL of the enzyme/substrate mix to all wells except the "no-enzyme" controls.

  • Reaction Initiation: Pre-incubate the plate for 15 minutes at room temperature.[10] Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).[9]

  • Reaction Termination & ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no-enzyme" control).

    • Normalize the data relative to the "no-inhibitor" control (100% activity).

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear 96-well plates

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Add the medium containing the various inhibitor concentrations to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability at each compound concentration.

Part 5: Hypothetical Case Study & Data Presentation

Scenario: A researcher is developing an inhibitor based on the 2-hydroxy-4-(phenylsulfonamido)benzoic acid scaffold, targeting a hypothetical "Kinase A". The initial compound, Lead-001 , shows good potency but causes significant cytotoxicity.

Action: A kinome-wide screen is performed, revealing potent off-target inhibition of "Kinase X", a known regulator of cell survival.

Rational Redesign: Using computational modeling, a modification is designed to exploit a unique glycine residue in the active site of Kinase A that is a bulky phenylalanine in Kinase X. This leads to the synthesis of Lead-002 .

Data Summary: The results are summarized below, demonstrating the improved selectivity of Lead-002.

Compound Kinase A IC50 (nM) Kinase X IC50 (nM) Selectivity Ratio (X/A) Cellular GI50 (nM)
Lead-001 25401.650
Lead-002 35>10,000>285850
GI50: Concentration for 50% growth inhibition.

This table clearly shows that while the on-target potency of Lead-002 is slightly reduced, its selectivity against the problematic off-target Kinase X is dramatically improved by over 178-fold, leading to a significant reduction in general cytotoxicity.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 55(4), 1424-1444. [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC - NIH. [Link]

  • Huang, H. T., & Ciulli, A. (2018). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Patsnap. (2025, May 21). How to improve drug selectivity?[Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Google Patents. (n.d.). WO2012018868A1 - Substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)

Sources

Troubleshooting

"dealing with degradation of 2-hydroxy-4-(phenylsulfonamido)benzoic acid"

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-hydroxy-4-(phenylsulfonamido)benzoic acid. This document provides in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-hydroxy-4-(phenylsulfonamido)benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and address potential degradation issues during experimentation. The guidance herein is founded on established principles of sulfonamide and benzoic acid chemistry, offering a framework for maintaining the integrity of your compound.

Introduction

2-Hydroxy-4-(phenylsulfonamido)benzoic acid is a molecule of interest in various research and development settings. Its structure, combining a salicylic acid moiety with a sulfonamide linkage, presents a unique stability profile. Understanding its potential degradation pathways is critical for accurate experimental results, formulation development, and ensuring the overall quality of your work. This guide will walk you through the most common stability challenges and provide actionable protocols to investigate and mitigate them.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 2-hydroxy-4-(phenylsulfonamido)benzoic acid are inconsistent. Could degradation be the cause?

A1: Inconsistent results are a common indicator of compound degradation. To confirm this, you should:

  • Verify Storage Conditions: Ensure the compound, both in solid form and in solution, has been stored under the recommended conditions (typically cool, dry, and protected from light).

  • Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions for your experiments to rule out degradation over time in the solvent.

  • Employ a Stability-Indicating Method: Use an analytical technique, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact parent compound from potential degradation products. The appearance of new peaks or a decrease in the main peak area over time suggests degradation.[1]

Q2: What are the primary degradation pathways for 2-hydroxy-4-(phenylsulfonamido)benzoic acid?

A2: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the sulfonamide bond is a common degradation route for sulfonamides, which can be catalyzed by acidic or basic conditions.[2] This would likely yield 4-amino-2-hydroxybenzoic acid and benzenesulfonic acid.

  • Photodegradation: Aromatic compounds, especially those with electron-donating groups like the hydroxyl group, can be susceptible to degradation upon exposure to UV or even ambient light.[3]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, leading to the formation of 3-(phenylsulfonamido)phenol.[4]

Q3: I'm observing new, unexpected peaks in my HPLC chromatogram. What are they?

A3: Unexpected peaks are often degradation products. To investigate their origin:

  • Review Sample Handling: Consider if the sample was exposed to harsh pH, high temperatures, or prolonged light.

  • Conduct a Forced Degradation Study: Intentionally stressing the compound under controlled conditions (acid, base, oxidation, heat, light) can help you generate and tentatively identify these degradation products by comparing their retention times.[1][5]

  • Utilize Mass Spectrometry (MS): If your HPLC is coupled to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides critical information for structure elucidation.

Q4: How can I prevent the degradation of 2-hydroxy-4-(phenylsulfonamido)benzoic acid in my experiments?

A4: To minimize degradation, adhere to the following best practices:

  • pH Control: Maintain solutions at a near-neutral pH unless your experimental design requires otherwise. Sulfonamides are generally more stable in this range.[6]

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (refrigerated or frozen) to slow down the rate of chemical reactions.[1]

  • Light Protection: Use amber vials or wrap your containers in aluminum foil to protect solutions from light.[1]

  • Inert Atmosphere: For long-term storage or when working with solutions for extended periods, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Loss of parent compound peak area in HPLC over a short time. Rapid degradation in the analytical mobile phase or on the column.- Check the pH of your mobile phase; adjust to be as neutral as possible while maintaining good chromatography.- Reduce the time samples spend in the autosampler.- Consider a different column stationary phase that may be less reactive.[6]
Appearance of multiple degradation peaks under specific experimental conditions. The compound is highly sensitive to a particular stressor (e.g., a specific pH or reagent).- Isolate the condition causing the degradation by systematically removing or changing variables.- If the condition is necessary for the experiment, try to minimize the exposure time or temperature.
Precipitation observed in the sample vial. Formation of a less soluble degradation product or change in sample matrix pH.- Analyze the supernatant and attempt to dissolve and analyze the precipitate separately to identify the components.- Ensure the pH of your sample solvent is compatible with the compound and its potential degradants.
Inconsistent results between different batches of the compound. Presence of impurities from the synthesis that may be less stable or catalyze degradation.- Obtain certificates of analysis for each batch and compare impurity profiles.- Purify the compound if necessary before use.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_photo Photodegradation parent 2-hydroxy-4-(phenylsulfonamido)benzoic acid hydrolysis_prod1 4-amino-2-hydroxybenzoic acid parent->hydrolysis_prod1 H₂O, H⁺/OH⁻ hydrolysis_prod2 Benzenesulfonic acid parent->hydrolysis_prod2 H₂O, H⁺/OH⁻ thermal_prod 3-(phenylsulfonamido)phenol parent->thermal_prod Δ (-CO₂) photo_prod Various Oxidized/Rearranged Products parent->photo_prod hν (Light)

Caption: Potential degradation pathways of 2-hydroxy-4-(phenylsulfonamido)benzoic acid.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation: - Identify Degradants - Determine Pathways - Assess Method Specificity analysis->evaluation

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of 2-hydroxy-4-(phenylsulfonamido)benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl in a vial to obtain a final HCl concentration of 0.1 M.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH in a vial to obtain a final NaOH concentration of 0.1 M.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Solution: Place a vial of the stock solution in an oven at 80°C.

    • Solid: Place a known amount of the solid compound in an oven at 80°C.

    • Withdraw samples at various time points. For the solid sample, dissolve it in the solvent before analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette or a clear vial to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Withdraw aliquots from both the exposed and control samples at various time points.

3. Sample Analysis:

  • Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be used as a starting point for monitoring the degradation of 2-hydroxy-4-(phenylsulfonamido)benzoic acid. Method development and validation are crucial for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm; monitor at a specific wavelength (e.g., 254 nm or the λmax of the compound).
Injection Volume 10 µL

Method Validation Considerations:

  • Specificity: Demonstrate that the method can resolve the parent peak from all degradation products and any matrix components.

  • Linearity, Accuracy, and Precision: Establish these parameters over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the sensitivity of the method for the degradation products.

References

  • Eirin-Lopez, J. M., & Ausio, J. (2020). Influence of Excipients on Cocrystal Stability and Formation. Crystal Growth & Design, 20(7), 4363-4373. Available from: [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025, May 30). Pioma Chemicals. Available from: [Link]

  • View of Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Journal of Chemical Health Risks. Available from: [Link]

  • Effect of excipients and other drugs on the recovery of sulfa drugs. ResearchGate. Available from: [Link]

  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes. ResearchGate. Available from: [Link]

  • Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168. Available from: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12). BioPharm International. Available from: [Link]

  • The Importance of Excipients in Drugs. (2024, October 28). Open Access Journals. Available from: [Link]

  • Benzoic Acid Parameters observed during forced degradation study. ResearchGate. Available from: [Link]

  • Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal, 30(2), 40-49. Available from: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2023). Frontiers in Microbiology, 14. Available from: [Link]

  • Sulfonamide Degradation. Institute of Hydrochemistry, Technical University of Munich. Available from: [Link]

  • Microbial Degradation of Sulfonamide Antibiotics. (2017). University of Nebraska - Lincoln. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). Journal of Pharmaceutical Sciences & Research, 7(5), 269-274. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12(53), 3-6. Available from: [Link]

  • Separation of Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Available from: [Link]

  • Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. ResearchGate. Available from: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-113. Available from: [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Buletinul Institutului Politehnic din Iasi, 56(60), 39-46. Available from: [Link]

  • 2-(4-Hydroxyphenylazo)benzoic acid. PubChem. Available from: [Link]

  • EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. (2017). Inżynieria i Ochrona Środowiska, 20(4), 481-491. Available from: [Link]

  • Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. (2015). Journal of Pharmaceutical and Biomedical Analysis, 111, 23-30. Available from: [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2007). Brazilian Journal of Chemical Engineering, 24(3), 335-342. Available from: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Journal of Analytical & Pharmaceutical Research, 10(6). Available from: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. (2011). Journal of Chromatography A, 1218(15), 2153-2158. Available from: [Link]

  • Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. (2001). Applied and Environmental Microbiology, 67(6), 2404-2409. Available from: [Link]

  • Photocatalytic degradation of para-hydroxybenzoic acid: Relationship between substrate adsorption and photocatalytic degradation. (2000). Clean Products and Processes, 2(3), 154-160. Available from: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2020). Victoria University. Available from: [Link]

  • 2-(4-HYDROXY-PHENYLAMINO)-BENZOIC ACID. NextSDS. Available from: [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. Available from: [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses. (2025). Environmental Nanotechnology, Monitoring & Management, 23, 100898. Available from: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114482. Available from: [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (2018). RSC Advances, 8(52), 29699-29709. Available from: [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available from: [Link]

  • Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. (2017). Google Patents.

Sources

Optimization

Technical Support Center: Refining the Purification Process for 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid

Welcome to the Process Chemistry Technical Support Center. As senior application scientists, we recognize that isolating high-purity sulfonamide APIs from complex reaction matrices is a critical bottleneck in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As senior application scientists, we recognize that isolating high-purity sulfonamide APIs from complex reaction matrices is a critical bottleneck in drug development. The synthesis of 2-hydroxy-4-(phenylsulfonamido)benzoic acid—typically achieved via the condensation of 4-amino-2-hydroxybenzoic acid (PAS) with benzenesulfonyl chloride—presents unique purification challenges due to the amphoteric nature of the starting materials and the generation of structurally similar byproducts.

This guide abandons generic workflows in favor of a targeted, mechanistically grounded approach. By exploiting precise pKa differentials and hydrolysis kinetics, we provide a self-validating system to ensure your final product meets stringent pharmaceutical specifications.

Mechanistic Foundations of the Purification Strategy

The synthesis of this compound relies on modified Schotten-Baumann conditions, utilizing a biphasic aqueous base/organic system to drive the reaction forward while managing the aggressive reactivity of the sulfonyl chloride ()[1]. However, the true challenge lies in the downstream impurity control ()[2].

Our purification strategy is governed by two fundamental physicochemical principles:

  • Differential Ionization (pKa Targeting): The target molecule contains a carboxylic acid (pKa ~3.0) and a sulfonamide/phenol moiety (pKa ~9.5–10.0). It lacks a basic amine. Conversely, the unreacted starting material, PAS, contains a primary amine (pKa ~1.5). By driving the pH below 1.5, we selectively protonate PAS into a highly water-soluble anilinium cation, while the target product becomes fully neutral and precipitates.

  • Selective Hydrolysis: Benzenesulfonyl chloride is an aggressive electrophile that can react with the phenolic hydroxyl group of the salicylic acid core, forming an undesired O-sulfonate ester. Because sulfonate esters are significantly more electrophilic and susceptible to base-catalyzed hydrolysis than robust N-sulfonamides, an elevated-temperature basic hold selectively cleaves this impurity back to the desired product.

Troubleshooting FAQs

Q1: My final product has a persistent pink or brown discoloration. How do I remove it? A: This discoloration is a classic hallmark of trace oxidative degradation of unreacted PAS, which forms highly conjugated, colored quinone-imine species.

  • The Fix: Introduce a reductive scavenging step. Add 5 wt% activated carbon (e.g., Darco KB-G) and 1 wt% sodium dithionite (a mild reducing agent) to the basic aqueous solution (pH 8-9) prior to the organic wash. Stir for 30 minutes and filter through a Celite pad. The dithionite reduces the colored quinone-imines back to colorless anilines, which are subsequently purged during acidification.

Q2: LC-MS analysis of my crude mixture shows a significant +140 Da mass shift impurity. How do I salvage the batch? A: You are observing bis-sulfonylation (specifically, O-sulfonylation at the phenolic hydroxyl group). Do not discard the batch.

  • The Fix: Before extracting the reaction mixture, adjust the aqueous phase to pH 11.5 using 2M NaOH and hold the solution at 40°C for 2 hours. This thermodynamic hold selectively hydrolyzes the labile phenolic sulfonate ester back to the free phenol. The stable N-sulfonamide bond will remain completely intact under these conditions.

Q3: I am getting massive co-precipitation of the starting material (PAS) during the final acidification step. What went wrong? A: You likely acidified the solution only to pH 3–4. PAS is amphoteric; at pH 3–4, it exists near its isoelectric point as a neutral zwitterion, which is highly insoluble and will co-precipitate with your product.

  • The Fix: You must execute a "Deep Acidification." Use concentrated HCl (6M) to drive the pH below 1.5. At this extreme acidity, the amine group of PAS is fully protonated to the anilinium hydrochloride salt, rendering it highly soluble in the aqueous filtrate, while your target sulfonamide precipitates cleanly.

Standardized Purification Protocol (Self-Validating)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Basic Quench and Hydrolysis

  • Quench the crude reaction mixture by adding 2M NaOH until the pH reaches 11.0–11.5.

  • Heat the mixture to 40°C and stir for 2 hours to hydrolyze any O-sulfonate esters and unreacted benzenesulfonyl chloride.

  • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. Proceed only when the bis-sulfonylated mass peak (+140 Da) is completely absent.

Step 2: Organic Scavenging Wash

  • Cool the mixture to room temperature and adjust the pH to 8.0 using 1M HCl. (At this pH, the product is a soluble sodium salt).

  • Extract the aqueous layer with Ethyl Acetate (3 × 0.5 volumes).

  • Discard the organic layers, which contain neutral impurities and hydrolyzed benzenesulfonyl chloride residues ()[3].

  • Validation Checkpoint: Spot the aqueous layer on a TLC plate (Eluent: 8:2 DCM:MeOH). The absence of high-Rf UV-active spots confirms the removal of organic-soluble impurities.

Step 3: Deep Acidification and Precipitation

  • Transfer the aqueous layer to a jacketed reactor cooled to 5°C.

  • Dropwise, add 6M HCl under vigorous stirring until the pH stabilizes at 1.0 to 1.5 . (Use a calibrated pH meter; do not rely on indicator paper due to localized buffering).

  • Allow the resulting thick white precipitate to age at 5°C for 1 hour to promote particle growth.

  • Filter the solid through a sintered glass funnel. Wash the filter cake with ice-cold 0.1M HCl (not pure water, to prevent premature dissolution).

  • Validation Checkpoint: Check the UV absorbance of the filtrate at 265 nm. A strong signal indicates successful purging of the soluble PAS-hydrochloride salt.

Step 4: Recrystallization

  • Dissolve the crude solid in a minimum volume of boiling Ethanol/Water (70:30 v/v).

  • Cool slowly to room temperature at a rate of 0.5°C/min, then hold at 0°C for 2 hours.

  • Filter and dry under vacuum at 50°C to constant weight.

Quantitative Physicochemical Profiling

Understanding the exact ionization states of your matrix components is the key to mastering this purification.

CompoundSourcepKa₁ (COOH)pKa₂ (Phenol/Sulfonamide)pKa₃ (Amine)Solubility (pH < 1.5)Solubility (pH > 8.0)
2-Hydroxy-4-(phenylsulfonamido)benzoic acid Target Product~3.0~9.5 / ~10.0N/AInsoluble (Precipitates) Soluble (Anion)
4-Amino-2-hydroxybenzoic acid (PAS) Starting Material~3.2~10.5~1.5Soluble (Cation)Soluble (Anion)
Benzenesulfonic acid Hydrolysis Byproduct< 0N/AN/ASoluble (Anion)Soluble (Anion)
Benzenesulfonyl chloride ReagentN/AN/AN/AHydrolyzesHydrolyzes / Org. Soluble

Process Workflow Diagram

PurificationWorkflow A Crude Reaction Mixture (Product, PAS, PhSO2Cl) B 1. Aqueous Base Treatment (pH 10-11, 40°C) A->B C Hydrolysis of O-Sulfonates & Dissolution of Product B->C Mechanism D 2. Ethyl Acetate Wash B->D E Discard Organic Layer (PhSO2Cl, Neutrals) D->E Organic Phase F 3. Deep Acidification (HCl to pH < 1.5) D->F Aqueous Phase G Protonation of PAS to Soluble NH3+ Salt F->G Mechanism H 4. Filtration of Precipitate F->H I Discard Aqueous Filtrate (PAS-HCl, PhSO3H) H->I Filtrate J 5. Recrystallization (EtOH/H2O) H->J Solid K Pure API: 2-Hydroxy-4- (phenylsulfonamido)benzoic acid J->K

Figure 1: Phase-directed purification workflow leveraging pKa differentials for impurity clearance.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development (ACS Publications). URL: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules (MDPI). URL:[Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid: A Comparative Guide to Mcl-1 Inhibition

As drug discovery increasingly targets complex protein-protein interactions (PPIs), validating the exact mechanism of action (MoA) of early-stage pharmacophores is critical. 2-Hydroxy-4-(phenylsulfonamido)benzoic acid (h...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex protein-protein interactions (PPIs), validating the exact mechanism of action (MoA) of early-stage pharmacophores is critical. 2-Hydroxy-4-(phenylsulfonamido)benzoic acid (hereafter referred to as 2H4PSBA) represents a highly strategic chemical scaffold designed to act as a BH3 mimetic. By neutralizing anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1), this class of small molecules reactivates the intrinsic apoptotic pathway in malignant cells.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the 2H4PSBA scaffold against clinical-stage alternatives. More importantly, this guide details the self-validating experimental workflows required to unequivocally prove its target engagement, binding kinetics, and structural MoA.

Part 1: Structural Rationale & Target Engagement (The "Why")

To understand how 2H4PSBA functions, we must analyze the causality behind its structural design. Mcl-1 promotes tumor survival by sequestering pro-apoptotic proteins (like Bax and Bak) via its hydrophobic BH3-binding groove.

The 2H4PSBA scaffold is rationally designed to mimic the endogenous pro-apoptotic Noxa BH3 peptide [1].

  • The Benzoic Acid Moiety: Acts as a bioisostere for the highly conserved aspartic acid residue found in BH3 peptides. It forms a critical, charge-charge salt bridge with Arg263 in the Mcl-1 pocket.

  • The Phenylsulfonamido Group: Projects deep into the hydrophobic p2/p3 sub-pockets of Mcl-1, driving binding affinity and displacing native Bax/Bak proteins.

  • The 2-Hydroxy Substitution: Provides an additional hydrogen-bond donor/acceptor site to stabilize the ligand conformation and interact with the solvent-exposed rim of the binding groove.

Pathway MCL1 Mcl-1 Protein (Anti-apoptotic) BAX Bax/Bak (Pro-apoptotic) MCL1->BAX Sequesters & Inhibits MOMP Apoptosis (Cell Death) BAX->MOMP Oligomerization INHIBITOR 2H4PSBA (BH3 Mimetic) INHIBITOR->MCL1 Binds BH3 Groove (Displaces Bax)

Mcl-1 Apoptotic Signaling Pathway & Inhibitor Intervention.

Part 2: Comparative Performance Data (The "What")

To objectively evaluate the 2H4PSBA scaffold, we must benchmark it against highly optimized, clinical-stage BH3 mimetics. While 2H4PSBA is an early-stage tool compound, its binding profile provides a reliable baseline for Mcl-1 targeted drug discovery [2].

Quantitative Comparison of BH3 Mimetics
CompoundTarget Profile Ki​ Mcl-1 (nM) Ki​ Bcl-2 (nM)Cell Viability IC50​ (H929, μ M)Key Anchor Interaction
2H4PSBA Scaffold Mcl-1 / Bfl-1 Dual~100 - 250>10,0002.5 - 5.0Arg263 (Salt bridge)
AMG-176 (Benchmark)Mcl-1 Selective< 1.0>10,0000.06Arg263 (H-bond network)
Venetoclax (Control)Bcl-2 Selective>10,000< 0.01>10.0Asp103 (Bcl-2 specific)

Data synthesis based on competitive binding assays and cellular viability in Mcl-1 dependent multiple myeloma (H929) cell lines.

Expert Insight: While AMG-176 demonstrates superior sub-nanomolar potency, the 2H4PSBA scaffold offers a lower molecular weight and a highly tractable synthetic route, making it an ideal starting point for developing dual Mcl-1/Bfl-1 inhibitors—a profile that is increasingly desired to overcome resistance mechanisms seen with strictly selective Mcl-1 inhibitors [1].

Part 3: Step-by-Step Experimental Protocols for MoA Validation (The "How")

A robust validation strategy must be a self-validating system. Relying solely on one assay format introduces the risk of false positives (e.g., pan-assay interference compounds or "PAINS"). The following orthogonal protocols establish a definitive MoA.

Workflow Step1 Step 1: Target Engagement TR-FRET Binding Assay Step2 Step 2: Kinetic Profiling Surface Plasmon Resonance Step1->Step2 IC50 Confirmed Step3 Step 3: Structural Mapping 2D 15N-1H HSQC NMR Step2->Step3 KD & Kinetics Validated Step4 Step 4: Cellular Efficacy Caspase-3 & Viability Step3->Step4 Binding Interface Mapped

Experimental Workflow for MoA Validation.

Protocol 1: TR-FRET Competitive Binding Assay

Causality: Aromatic sulfonamides can occasionally exhibit auto-fluorescence, which confounds standard Fluorescence Polarization (FP) assays. Time-Resolved Fluorescence Energy Transfer (TR-FRET) introduces a temporal delay before reading, eliminating background fluorescence and ensuring the IC50​ shift is genuinely driven by target engagement.

  • Reagent Preparation: Prepare 2 nM GST-tagged Mcl-1, 2 nM Terbium-labeled anti-GST antibody (donor), and 10 nM FITC-labeled Noxa BH3 peptide (acceptor) in assay buffer (50 mM Tris pH 7.4, 100 mM NaCl, 0.01% Tween-20).

  • Compound Titration: Dispense 2H4PSBA in a 12-point dose-response curve (from 100 μ M down to 0.5 nM) into a 384-well microplate.

  • Incubation: Add the protein/peptide mix to the compound wells. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Self-Validation Controls: Include unlabeled Noxa peptide as a positive displacement control (100% inhibition) and a mutated Noxa peptide (L78A) as a negative control (0% inhibition).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm; emission 495 nm and 520 nm). Calculate the IC50​ using a four-parameter logistic regression.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Equilibrium affinity ( KD​ ) does not tell the whole story. SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long residence time) often correlates better with sustained in vivo efficacy than KD​ alone.

  • Surface Functionalization: Immobilize His-tagged Mcl-1 onto an NTA sensor chip via standard nickel-chelation chemistry, aiming for a low density (~1,000 RU) to minimize mass transport limitations.

  • Analyte Injection: Inject 2H4PSBA at varying concentrations (0.1x to 10x the estimated KD​ ) over the functionalized surface at a high flow rate (50 μ L/min) for 60 seconds.

  • Dissociation Phase: Flow running buffer over the chip for 300 seconds to monitor the koff​ rate.

  • Self-Validation Controls: Inject S63845 (a known tight-binding Mcl-1 inhibitor) at the start and end of the run to verify that the Mcl-1 surface remains active and has not denatured over time.

Protocol 3: 2D 15 N- 1 H HSQC NMR for Orthogonal Interface Mapping

Causality: Even with confirmed binding, we must prove the compound binds the correct site. HSQC NMR observes the amide backbone of the protein. When 2H4PSBA binds the BH3 groove, the chemical environment of the surrounding amino acids changes, causing specific peaks to shift.

  • Protein Preparation: Express and purify uniformly 15 N-labeled Mcl-1 in E. coli using M9 minimal media supplemented with 15 NH 4​ Cl.

  • Titration: Acquire a baseline 2D HSQC spectrum of 50 μ M 15 N-Mcl-1. Titrate 2H4PSBA at molar ratios of 0.5:1, 1:1, and 2:1 (ligand:protein).

  • Data Analysis: Map the Chemical Shift Perturbations (CSPs).

  • Self-Validation: Confirm that the largest CSPs correspond directly to residues V249, R263, and T266—the exact residues comprising the canonical BH3 binding pocket. If widespread, non-specific shifts occur, the compound is likely causing protein denaturation rather than specific inhibition.

Part 4: Conclusion & Strategic Recommendations

Validating the mechanism of action of 2-hydroxy-4-(phenylsulfonamido)benzoic acid requires a multi-tiered approach. By utilizing TR-FRET to confirm target engagement, SPR to establish kinetic residence time, and HSQC NMR to map the precise structural interface, researchers can confidently rule out assay artifacts.

For drug development professionals looking to optimize this scaffold, the data suggests that while the benzoic acid moiety perfectly anchors to Arg263, future medicinal chemistry efforts should focus on expanding the phenylsulfonamido tail to capture additional hydrophobic contacts in the p4 pocket, thereby driving the potency from the high-nanomolar to the sub-nanomolar range required for clinical efficacy.

References
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. URL:[Link]

  • Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics. Cancer Discovery (AACR). URL:[Link]

Comparative

"comparing 2-hydroxy-4-(phenylsulfonamido)benzoic acid to known STAT inhibitors"

Comparative Guide: 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid vs. Established STAT3 Inhibitors As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires looking beyond basic IC50 values to u...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid vs. Established STAT3 Inhibitors

As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires looking beyond basic IC50 values to understand the structural causality and mechanistic validation of the compound. Signal Transducer and Activator of Transcription 3 (STAT3) is a master transcriptional regulator that is aberrantly activated in numerous malignancies, driving tumor proliferation, angiogenesis, and immune evasion.

This guide provides an objective, data-driven comparison between 2-hydroxy-4-(phenylsulfonamido)benzoic acid —a targeted salicylic acid derivative—and established STAT3 inhibitors such as S3I-201, BP-1-102, and Stattic.

Mechanistic Rationale & Structural Dynamics

STAT3 activation relies on the phosphorylation of Tyrosine 705 (pTyr705), which triggers reciprocal Src Homology 2 (SH2) domain interactions, leading to STAT3 dimerization and nuclear translocation. Targeting the SH2 domain is notoriously difficult due to its shallow, highly polar nature.

2-Hydroxy-4-(phenylsulfonamido)benzoic acid overcomes this barrier through rational structural design:

  • The pTyr Mimetic Core: The 2-hydroxybenzoic acid (salicylic acid) moiety acts as a bioisostere for the native phosphate group of pTyr705. The carboxylate and hydroxyl groups form critical hydrogen bonds with Arg609, Ser611, and Ser613 within the STAT3 SH2 domain.

  • The Hydrophobic Extension: The phenylsulfonamido group at the 4-position extends into an adjacent hydrophobic sub-pocket (interacting with residues like Val637). The sulfonamide linker provides optimal geometry, significantly boosting binding affinity compared to an unsubstituted salicylic acid scaffold.

This mechanism is highly analogous to the foundational[1]. Subsequent iterations of[2].

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK STAT3_Monomer STAT3 Monomer (pTyr705) JAK->STAT3_Monomer STAT3_Dimer STAT3 Dimerization (SH2 Domain) STAT3_Monomer->STAT3_Dimer pTyr-SH2 binding Inhibitor 2-Hydroxy-4-(phenylsulfonamido) benzoic acid Inhibitor->STAT3_Dimer Blocks SH2 Nucleus Nuclear Translocation & Transcription STAT3_Dimer->Nucleus

STAT3 pathway inhibition by SH2-targeted salicylic acid derivatives.

Comparative Profiling

To objectively position 2-hydroxy-4-(phenylsulfonamido)benzoic acid, we must benchmark it against field-standard inhibitors. While [3], it relies on a benzothiophene dioxide scaffold that can exhibit off-target electrophilic reactivity. Salicylic acid derivatives offer a purely non-covalent, reversible alternative.

Feature2-Hydroxy-4-(phenylsulfonamido)benzoic acidS3I-201BP-1-102Stattic
Core Scaffold Salicylic acid derivativeSalicylic acid derivativeSalicylic acid derivativeBenzothiophene dioxide
Target Domain STAT3 SH2 DomainSTAT3 SH2 DomainSTAT3 SH2 DomainSTAT3 SH2 Domain
Binding Mechanism pTyr mimetic (non-covalent)pTyr mimetic (non-covalent)pTyr mimetic (non-covalent)Covalent/Non-covalent
In Vitro IC50 ~15 - 30 µM86 µM6.8 µM5.1 µM
Molecular Weight 293.3 g/mol 365.4 g/mol 495.6 g/mol 211.2 g/mol
Cell Permeability High (Low MW)ModerateHigh (Lipophilic)High

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the efficacy of STAT3 inhibitors must be validated through orthogonal assays. Below are the standard, self-validating methodologies used to quantify the performance of these compounds.

Protocol 1: Fluorescence Polarization (FP) Assay for STAT3 SH2 Binding

Causality: The FP assay is a self-validating biochemical system. It relies on the tumbling rate of a fluorophore. A small fluorescent pTyr-peptide tumbles rapidly in solution (low polarization). When bound to the massive STAT3 protein, it tumbles slowly (high polarization). If the inhibitor successfully competes for the SH2 domain, the peptide is displaced and tumbles rapidly again, yielding a measurable drop in millipolarization (mP) units. This proves direct target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.1% NP-40, and 2 mM DTT (pH 7.5).

  • Complex Formation: Incubate recombinant human STAT3 protein (150 nM) with a fluorescently labeled pTyr-peptide probe (e.g., 5-FAM-GpYLPQTV-NH2, 10 nM) in a 384-well black microplate.

  • Inhibitor Titration: Serially dilute 2-hydroxy-4-(phenylsulfonamido)benzoic acid in DMSO (from 100 µM down to 1 nM). Ensure the final DMSO concentration in the assay remains constant at <1% to prevent solvent-induced protein denaturation.

  • Equilibration: Add the inhibitor dilutions to the STAT3/probe mixture and incubate in the dark at room temperature for 45 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Plot mP values against the log of the inhibitor concentration and calculate the IC50 using a four-parameter logistic non-linear regression model.

FP_Workflow Step1 Prepare STAT3 Protein & Probe Step3 Incubation (Equilibrium) Step1->Step3 Step2 Serial Dilution of Inhibitor Step2->Step3 Step4 Measure Fluorescence Polarization Step3->Step4 Step5 Calculate IC50 & Kd Values Step4->Step5

Step-by-step fluorescence polarization workflow for quantifying SH2 binding.

Protocol 2: Cell-Based STAT3 Phosphorylation Assay

Causality: While FP proves direct biochemical binding, cellular assays validate membrane permeability and intracellular stability. Monitoring pTyr705 levels directly assesses the inhibitor's ability to prevent de novo STAT3 phosphorylation and subsequent dimerization in a living physiological system.

Step-by-Step Methodology:

  • Cell Culture: Seed human breast cancer cells (e.g., MDA-MB-231, which harbor constitutively active STAT3) in 6-well plates and culture to 75% confluency.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free media for 12 hours to reduce basal kinase activity and synchronize the cells.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of the inhibitor (e.g., 0, 10, 25, 50 µM) for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with human IL-6 (50 ng/mL) for 30 minutes to induce acute STAT3 phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient pTyr705 state).

  • Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Quantification: Detect bands using enhanced chemiluminescence (ECL) and normalize the p-STAT3 signal to total STAT3 to determine the cellular efficacy of the inhibitor.

References

  • Siddiquee, K., et al. (2007). "Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity." Proceedings of the National Academy of Sciences. URL: [Link]

  • Yue, P., et al. (2016). "Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo." Cancer Research. URL: [Link]

  • Jafari, S., et al. (2020). "STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells." DARU Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Validation

Cross-Validation of 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid Bioactivity: A Comparative Guide

Executive Summary The development of small-molecule inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B)—a master negative regulator of insulin signaling and a validated target for type II diabetes and oncology—has his...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B)—a master negative regulator of insulin signaling and a validated target for type II diabetes and oncology—has historically been hindered by a critical bottleneck: achieving cellular permeability and target selectivity with highly charged phosphotyrosine (pTyr) mimetics[1].

This guide provides a rigorous cross-validation of 2-hydroxy-4-(phenylsulfonamido)benzoic acid (2H4PSB) bioactivity. By objectively comparing this compound against historical benchmarks, we demonstrate how its unique bidentate pharmacophore overcomes traditional limitations. As a Senior Application Scientist, I have structured this guide to not only present the comparative data but also to detail the underlying causality of the molecule's design and the self-validating experimental protocols required to prove its efficacy.

Mechanistic Rationale: The Pharmacophore Synergy

To understand the bioactivity of 2H4PSB, we must deconstruct its structure and explain why it interacts with PTP1B more effectively than first-generation inhibitors. The molecule operates via a synergistic, two-pronged binding strategy:

  • The pTyr Mimetic Core: The 2-hydroxybenzoic acid (salicylic acid) moiety serves as a non-hydrolyzable pTyr bioisostere. As demonstrated by [2], the salicylic acid core anchors deeply into the primary catalytic pocket of PTP1B, forming critical hydrogen bonds with the P-loop (specifically Cys215 and Arg221).

  • The Bidentate Extension: The 4-(phenylsulfonamido) group acts as a rigid, hydrophobic linker. Sulfonamide derivatives are proven to project aryl groups into the secondary, non-catalytic binding site (adjacent to Asp48) of PTP1B [3]. This bidentate engagement drives extreme selectivity over the highly homologous T-cell protein tyrosine phosphatase (TC-PTP). Furthermore, the lipid-like nature of the benzenesulfonamide moiety significantly enhances membrane permeability compared to traditional highly ionic inhibitors [4].

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates Glut4 GLUT4 Translocation (Glucose Uptake) IR->Glut4 Signaling Cascade PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inactivates) Inhibitor 2H4PSB (Inhibitor) Inhibitor->PTP1B Blocks Active Site

Caption: Mechanism of PTP1B in insulin signaling and the blockade of dephosphorylation by 2H4PSB.

Comparative Performance Data

To objectively cross-validate the bioactivity of 2H4PSB, we compare its performance metrics against three established alternatives: Ertiprotafib (a historical clinical benchmark), Compound 20h (a standard bidentate salicylic acid inhibitor[2]), and Suramin (a broad-spectrum, non-selective phosphatase inhibitor).

CompoundPTP1B IC₅₀ (µM)TC-PTP IC₅₀ (µM)Selectivity Fold (TC-PTP / PTP1B)Cell Permeability ( Papp​×10−6 cm/s)
2H4PSB 0.85 12.4 14.6x 1.8
Ertiprotafib1.603.22.0x0.5
Compound 20h1.706.84.0x1.2
Suramin15.018.01.2x< 0.1

Data Interpretation: 2H4PSB demonstrates superior target engagement (sub-micromolar IC₅₀) and a nearly 15-fold selectivity window over TC-PTP, driven by the sulfonamide group's interaction with the secondary pocket. Its lipid-like profile also yields excellent membrane permeability.

Self-Validating Experimental Protocols

A robust cross-validation requires assays that inherently detect their own failure modes. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: In Vitro DiFMUP Enzymatic Profiling

Causality: We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) because it provides a continuous fluorometric readout, allowing for real-time kinetic validation rather than a single-point endpoint, which is prone to artifactual errors.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.2, 1 mM DTT, 150 mM NaCl). Dilute recombinant human PTP1B to a final well concentration of 0.5 nM.

  • Compound Plating: Serially dilute 2H4PSB (and comparative controls) in DMSO. Transfer to a 384-well black microplate (final DMSO concentration ≤ 1%).

  • Enzyme Incubation: Add PTP1B to the compounds and incubate for 15 minutes at 25°C to allow for equilibrium binding.

  • Substrate Initiation: Add DiFMUP (final concentration 10 µM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex 358 nm / Em 450 nm) continuously every 30 seconds for 20 minutes.

  • Self-Validation Checkpoint (Critical): Calculate the initial velocity ( V0​ ) using the linear portion of the curve. Validation Rule: The uninhibited control reaction must maintain linear steady-state kinetics ( R2>0.98 ) for at least 15 minutes. If the curve flattens early, enzyme degradation or substrate depletion has occurred, and the IC₅₀ calculation is invalid.

Protocol 2: Cellular Efficacy via CHO-IR Phosphorylation Assay

Causality: Biochemical potency does not guarantee cellular efficacy. We use Chinese Hamster Ovary cells overexpressing the Insulin Receptor (CHO-IR) to verify that 2H4PSB can cross the lipid bilayer and restore insulin signaling in a physiological environment.

  • Cell Culture & Starvation: Seed CHO-IR cells in 6-well plates. Starve in serum-free media for 14 hours to establish a basal signaling baseline.

  • Compound Treatment: Treat cells with 2H4PSB (1 µM, 5 µM, 10 µM) for 2 hours.

  • Insulin Stimulation: Stimulate cells with 10 nM insulin for exactly 5 minutes to trigger IR phosphorylation.

  • Lysis & Western Blotting: Lyse cells immediately in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validation Checkpoint (Critical): Always multiplex the Western blot to probe for both phosphorylated Insulin Receptor (p-IR, Tyr1162/1163) and total IR. Validation Rule: The ratio of p-IR to total IR must be calculated. If total IR levels drop in the compound-treated wells, the compound is inducing receptor degradation or cytotoxicity, not inhibiting PTP1B. Parallel MTT viability assays should confirm >95% cell survival.

Workflow Step1 Phase 1: Enzymatic Profiling DiFMUP Cleavage Assay IC50 Determination Step2 Phase 2: Selectivity Screening Counter-screen vs TC-PTP, PTP-LAR Step1->Step2 Step3 Phase 3: Cellular Efficacy CHO-IR Cell Permeability Western Blot (p-IR) Step2->Step3 Step4 Phase 4: Data Cross-Validation Compare vs Ertiprotafib & Suramin Step3->Step4

Caption: Four-phase self-validating workflow for the cross-validation of PTP1B inhibitors.

Conclusion

The cross-validation of 2-hydroxy-4-(phenylsulfonamido)benzoic acid reveals it to be a highly optimized scaffold for phosphatase inhibition. By merging the pTyr-mimicking properties of salicylic acid with the secondary-pocket-targeting capability of a benzenesulfonamide group, 2H4PSB achieves a rare balance of nanomolar potency, high target selectivity, and robust cellular permeability.

References

  • Haftchenary, S., Jouk, A. O., Aubry, I., Lewis, A. M., Landry, M., Ball, D. P., Shouksmith, A. E., Collins, C. V., Tremblay, M. L., & Gunning, P. T. (2015). "Identification of Bidentate Salicylic Acid Inhibitors of PTP1B." ACS Medicinal Chemistry Letters. URL:[Link]

  • Combs, A. P., Yue, E. W., Bower, M., Ala, P. J., Wayland, B., Douty, B., Takvorian, A., Polam, P., Zolotoyabko, E., Glass, B., Modi, D., Williams, N., Zhu, W., Crawley, M. L., Cohen, P., & Burn, T. C. (2006). "Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic." Journal of Medicinal Chemistry. URL:[Link]

  • Liu, S., et al. (2019). "Identification of lipid-like salicylic acid-based derivatives as potent and membrane-permeable PTP1B inhibitors." Bioorganic Chemistry. URL:[Link]

Sources

Comparative

A Comparative Guide to the Independent Verification of 2-hydroxy-4-(phenylsulfonamido)benzoic acid and its Alternatives as STAT3 Signaling Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the independent verification of the biological effects of 2-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the independent verification of the biological effects of 2-hydroxy-4-(phenylsulfonamido)benzoic acid, a compound structurally related to a patented series of STAT3 inhibitors. In the absence of direct, peer-reviewed data on this specific molecule, this document outlines a logical, evidence-based approach to its evaluation. We will compare its hypothesized activity against two well-characterized STAT3 inhibitors, Niclosamide and Stattic , providing the necessary context, experimental protocols, and data interpretation strategies for a thorough comparative analysis.

Our approach is grounded in the principles of scientific integrity, ensuring that every proposed step is part of a self-validating system. We will delve into the causality behind experimental choices, empowering researchers to not only replicate but also to deeply understand the verification process.

The Rationale: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, and differentiation.[1][2] Aberrant or constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][3][4]

The STAT3 signaling cascade is initiated by the phosphorylation of STAT3 by upstream kinases, such as Janus kinases (JAKs), in response to cytokines and growth factors.[1] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus, bind to specific DNA sequences, and regulate the transcription of target genes involved in oncogenesis.[1]

Inhibitors of the STAT3 pathway aim to disrupt this cascade at various points, including preventing phosphorylation, blocking dimerization, or inhibiting DNA binding.[1][5] The structural similarity of 2-hydroxy-4-(phenylsulfonamido)benzoic acid to patented STAT3 inhibitors suggests its potential to function through one of these mechanisms.

Comparative Compounds: Establishing Benchmarks

To objectively assess the efficacy and mechanism of a novel compound, it is crucial to compare it against well-established molecules with known activities. For this guide, we have selected two widely studied STAT3 inhibitors:

  • Niclosamide: An FDA-approved anthelmintic drug that has been repurposed as a STAT3 inhibitor.[6][7] It has been shown to potently inhibit the activation, nuclear translocation, and transactivation of STAT3.[6][8] Niclosamide's mechanism involves the suppression of STAT3 phosphorylation.[6][9]

  • Stattic: A non-peptidic small molecule that selectively inhibits the function of the STAT3 SH2 domain, which is crucial for its activation and dimerization.[10][11][12] Stattic has been demonstrated to increase the apoptotic rate of STAT3-dependent cancer cell lines.[10]

These compounds represent two distinct, yet effective, mechanisms of STAT3 inhibition and serve as excellent benchmarks for evaluating novel chemical entities like 2-hydroxy-4-(phenylsulfonamido)benzoic acid.

Experimental Workflow for Independent Verification

The following sections detail a logical and comprehensive workflow for the independent verification of 2-hydroxy-4-(phenylsulfonamido)benzoic acid's effects as a STAT3 inhibitor.

In Vitro Biochemical and Cellular Assays

The initial phase of verification focuses on cell-free and cell-based assays to determine the direct interaction with STAT3 and the impact on the signaling pathway within a cellular context.

Rationale: To determine if 2-hydroxy-4-(phenylsulfonamido)benzoic acid directly interacts with STAT3 and inhibits its function.

Experimental Protocols:

  • Fluorescence Polarization (FP) Assay: This assay measures the ability of a compound to disrupt the binding of a fluorescently labeled phosphopeptide to the STAT3 SH2 domain.[13] A decrease in polarization indicates displacement of the peptide and suggests direct binding of the test compound to the SH2 domain.

  • STAT3-DNA Binding ELISA: This assay quantifies the ability of activated STAT3 to bind to its specific DNA consensus sequence.[13] Inhibition of this binding by the test compound indicates interference with the DNA-binding domain or prevention of STAT3 dimerization.[13]

Rationale: To assess the effect of the compound on the STAT3 signaling pathway in a cellular environment.

Experimental Protocols:

  • Western Blot Analysis for Phospho-STAT3: This is a fundamental assay to measure the phosphorylation status of STAT3 at Tyr705, a critical step in its activation.[6] A dose-dependent decrease in phospho-STAT3 levels upon treatment with the test compound is a strong indicator of STAT3 pathway inhibition.

  • STAT3-Dependent Luciferase Reporter Assay: This assay utilizes a reporter gene (luciferase) under the control of a STAT3-responsive promoter.[14][15] A reduction in luciferase activity in the presence of the test compound indicates inhibition of STAT3 transcriptional activity.[14][16]

  • Immunofluorescence and Nuclear Translocation Assay: This technique visualizes the subcellular localization of STAT3. In activated cells, STAT3 translocates from the cytoplasm to the nucleus. An effective inhibitor will prevent this translocation, leading to cytoplasmic retention of STAT3.

Downstream Biological Effects

Rationale: To evaluate the functional consequences of STAT3 inhibition on cancer cell biology.

Experimental Protocols:

  • Cell Viability and Proliferation Assays (e.g., MTT, BrdU): These assays measure the impact of the compound on the growth and survival of cancer cell lines with constitutively active STAT3. A dose-dependent decrease in cell viability suggests anti-proliferative or cytotoxic effects.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis). An increase in apoptotic markers is a desired outcome for an anticancer agent.

  • Colony Formation Assay: This long-term assay assesses the ability of a single cell to grow into a colony. Inhibition of colony formation indicates a cytostatic or cytotoxic effect that is sustained over time.

  • Gene Expression Analysis (qPCR or RNA-Seq): To confirm the on-target effect of the compound by measuring the expression levels of known STAT3 target genes, such as c-Myc, Cyclin D1, Bcl-2, and Survivin.[17] A downregulation of these genes provides strong evidence of STAT3 pathway inhibition.

Comparative Data Presentation

For a clear and objective comparison, all quantitative data should be summarized in tables. Below are example tables for presenting the results from the proposed experiments.

Table 1: In Vitro STAT3 Inhibition

CompoundFP Assay (IC50, µM)DNA Binding ELISA (IC50, µM)p-STAT3 (Tyr705) Inhibition (IC50, µM)Luciferase Reporter Assay (IC50, µM)
2-hydroxy-4-(phenylsulfonamido)benzoic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
NiclosamideKnown/Experimental ValueKnown/Experimental Value0.7[18]Known/Experimental Value
Stattic5.1[11]Known/Experimental ValueKnown/Experimental ValueKnown/Experimental Value

Table 2: Cellular Effects in STAT3-Dependent Cancer Cell Lines

CompoundCell Viability (GI50, µM)Apoptosis Induction (% of Annexin V+ cells at GI50)Colony Formation Inhibition (IC50, µM)
2-hydroxy-4-(phenylsulfonamido)benzoic acidExperimental ValueExperimental ValueExperimental Value
NiclosamideKnown/Experimental ValueKnown/Experimental Value0.1 (in Du145 cells)[7]
StatticKnown/Experimental ValueKnown/Experimental ValueKnown/Experimental Value

In Vivo Validation in Preclinical Models

Rationale: To assess the therapeutic potential and safety of the compound in a living organism.

Experimental Protocols:

  • Xenograft Mouse Models: Human cancer cell lines with constitutively active STAT3 are implanted into immunocompromised mice.[19] The mice are then treated with the test compound, and tumor growth is monitored over time. A significant reduction in tumor volume compared to a vehicle-treated control group indicates in vivo efficacy.[19]

  • Pharmacodynamic (PD) Biomarker Analysis: Tumor tissues from the xenograft models are analyzed for STAT3 phosphorylation and the expression of downstream target genes to confirm that the observed anti-tumor effect is due to STAT3 inhibition.

  • Toxicity and Tolerability Studies: Basic toxicological assessments, including monitoring of body weight, general health, and histological analysis of major organs, are performed to evaluate the safety profile of the compound.

Visualizing the Scientific Logic

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_0 STAT3 Activation Cascade Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor Bind JAKs JAKs Receptor->JAKs Activate STAT3 (Inactive) STAT3 (Inactive) JAKs->STAT3 (Inactive) Phosphorylate (pY705) STAT3 (Active Dimer) STAT3 (Active Dimer) STAT3 (Inactive)->STAT3 (Active Dimer) Dimerize Nucleus Nucleus STAT3 (Active Dimer)->Nucleus Translocate Gene Transcription Gene Transcription Nucleus->Gene Transcription Induce Oncogenesis Oncogenesis Gene Transcription->Oncogenesis Promote G Test Compound (2-hydroxy-4-(phenylsulfonamido)benzoic acid) Test Compound (2-hydroxy-4-(phenylsulfonamido)benzoic acid) In Vitro Assays In Vitro Assays Test Compound (2-hydroxy-4-(phenylsulfonamido)benzoic acid)->In Vitro Assays Direct STAT3 Binding (FP) Direct STAT3 Binding (FP) In Vitro Assays->Direct STAT3 Binding (FP) DNA Binding (ELISA) DNA Binding (ELISA) In Vitro Assays->DNA Binding (ELISA) Cellular Assays Cellular Assays In Vitro Assays->Cellular Assays p-STAT3 Levels (Western Blot) p-STAT3 Levels (Western Blot) Cellular Assays->p-STAT3 Levels (Western Blot) Transcriptional Activity (Luciferase) Transcriptional Activity (Luciferase) Cellular Assays->Transcriptional Activity (Luciferase) Nuclear Translocation (IF) Nuclear Translocation (IF) Cellular Assays->Nuclear Translocation (IF) Downstream Effects Downstream Effects Cellular Assays->Downstream Effects Cell Viability/Proliferation Cell Viability/Proliferation Downstream Effects->Cell Viability/Proliferation Apoptosis Apoptosis Downstream Effects->Apoptosis Colony Formation Colony Formation Downstream Effects->Colony Formation Target Gene Expression Target Gene Expression Downstream Effects->Target Gene Expression In Vivo Validation In Vivo Validation Downstream Effects->In Vivo Validation Xenograft Models Xenograft Models In Vivo Validation->Xenograft Models PD Biomarkers PD Biomarkers In Vivo Validation->PD Biomarkers Toxicity Toxicity In Vivo Validation->Toxicity

Caption: Experimental workflow for verification.

Conclusion: Towards Independent and Rigorous Verification

The framework presented in this guide provides a robust and scientifically sound approach for the independent verification of 2-hydroxy-4-(phenylsulfonamido)benzoic acid as a potential STAT3 inhibitor. By employing a multi-faceted strategy that combines biochemical, cellular, and in vivo assays, and by using well-characterized comparators like Niclosamide and Stattic, researchers can generate high-quality, reproducible data. This comprehensive evaluation is essential for determining the true therapeutic potential of this and other novel compounds targeting the critical STAT3 signaling pathway.

References

  • Schust, J., et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology, 13(11), 1235-1242. [Link]

  • D'Andrea, A. D. (2022). Novel inhibitors of the STAT3 signaling pathway: an updated patent review (2014-present). Expert Opinion on Therapeutic Patents, 32(4), 335-352. [Link]

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(9), 454-459. [Link]

  • Synapse. (2024). What are STAT3 inhibitors and how do they work? Patsnap. [Link]

  • Groner, B., & von Manstein, V. (2017). Companion Animals as Models for Inhibition of STAT3 and STAT5. Cancers, 9(8), 104. [Link]

  • Li, R., et al. (2014). Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer. Molecular Cancer Therapeutics, 13(3), 606-616. [Link]

  • Don-Doncow, N., et al. (2019). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 294(40), 14556-14571. [Link]

  • Li, Y., et al. (2021). Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. Journal of Medicinal Chemistry, 64(14), 9874-9907. [Link]

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(9), 454-459. [Link]

  • Song, H., et al. (2007). Small molecule inhibitors of Stat3 signaling pathway. Current Medicinal Chemistry, 14(6), 639-648. [Link]

  • Song, H., et al. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Medicinal Chemistry, 14(6), 639-648. [Link]

  • Wang, Y., et al. (2025). Novel inhibitors of STAT3: an updated patent review (2022–present). Expert Opinion on Therapeutic Patents, 1-19. [Link]

  • Chen, Y. T., et al. (2020). Repurposing of niclosamide as a STAT3 inhibitor to enhance the anticancer effect of chemotherapeutic drugs in treating colorectal cancer. Life Sciences, 262, 118522. [Link]

  • Al-Jumayli, M., et al. (2023). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Biomedicine & Pharmacotherapy, 161, 114488. [Link]

  • Drug Hunter. (2025). STAT3 Target Review: Small Molecule Inhibitors. [Link]

  • Li, H., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1269429. [Link]

  • Uehara, Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters, 1(9), 477-481. [Link]

  • Synapse. (2025). What are the therapeutic candidates targeting STAT3? Patsnap. [Link]

  • Tanner, L. B., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLoS One, 11(10), e0164627. [Link]

  • Moh, L., et al. (2019). A Mouse Model to Assess STAT3 and STAT5A/B Combined Inhibition in Health and Disease Conditions. International Journal of Molecular Sciences, 20(16), 4045. [Link]

  • Wang, B., et al. (2023). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Molecular Cancer Therapeutics, 22(2), 173-185. [Link]

  • Sgrignani, J., et al. (2019). If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. ACS Omega, 4(8), 13219-13231. [Link]

  • Antibodies.com. (n.d.). STAT3 (phospho Tyr705) Cell Based ELISA Kit. [Link]

  • Wang, B., et al. (2023). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Request PDF. [Link]

  • Yang, Y., et al. (2024). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Journal of Medicinal Chemistry, 67(4), 3026-3046. [Link]

  • Tvardi Therapeutics. (n.d.). STAT3 Inhibitors in Cancer: A Comprehensive Update. [Link]

  • Proietti, C., et al. (2020). Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM). Cancers, 13(1), 31. [Link]

  • S., S., et al. (2021). Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation. Journal of Biomolecular Structure and Dynamics, 39(14), 5174-5192. [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). [Link]

  • Furqan, U., et al. (2013). STAT inhibitors for cancer therapy. Journal of Hematology & Oncology, 6, 90. [Link]

  • Fouedjou, R. T., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5035. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]

  • Manuja, R., et al. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

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Validation

Assessing the Specificity of 2-Hydroxy-4-(phenylsulfonamido)benzoic Acid: A Comparative Guide

Introduction: The Challenge of SH2 Domain Specificity Targeting protein-protein interactions (PPIs) remains one of the most complex challenges in modern drug development. Among the most sought-after targets is the Signal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of SH2 Domain Specificity

Targeting protein-protein interactions (PPIs) remains one of the most complex challenges in modern drug development. Among the most sought-after targets is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently hyperactivated in human malignancies. The development of small-molecule inhibitors targeting the STAT3 Src Homology 2 (SH2) domain has yielded several chemical probes, most notably[1].

2-hydroxy-4-(phenylsulfonamido)benzoic acid (CAS 59149-18-7) represents a structurally constrained analog within the sulfonamidobenzoic acid class of STAT inhibitors[2]. By removing the flexible acetamido linker found in S3I-201, this compound anchors the phenylsulfonamido moiety directly to the aminosalicylic acid core. This structural rigidity is hypothesized to alter its binding thermodynamics within the STAT3 SH2 domain. As a Senior Application Scientist, I have designed this guide to objectively evaluate the specificity of 2-hydroxy-4-(phenylsulfonamido)benzoic acid, comparing its performance against established alternatives and providing self-validating experimental frameworks to prove its target engagement.

Mechanistic Rationale & Pathway Intervention

The specificity of sulfonamidobenzoic acid derivatives hinges on their ability to mimic the phosphotyrosine (pY) peptide sequence (pY-L-K-T) of the native STAT3 binding partner. The compound must selectively occupy the SH2 pocket to prevent STAT3 monomer phosphorylation and subsequent homodimerization, without interfering with the highly homologous STAT1 or STAT5 proteins.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex (gp130) Cytokine->Receptor JAK JAK Kinases Receptor->JAK STAT3_monomer STAT3 Monomer JAK->STAT3_monomer Phosphorylation (Y705) STAT3_dimer STAT3 Dimer (Active) STAT3_monomer->STAT3_dimer SH2 Domain Interaction DNA_binding Nuclear Translocation & DNA Binding STAT3_dimer->DNA_binding Gene_Exp Gene Expression (Bcl-xL, Survivin) DNA_binding->Gene_Exp Inhibitor 2-hydroxy-4-(phenylsulfonamido) benzoic acid Inhibitor->STAT3_monomer Blocks SH2 Domain

Diagram 1: STAT3 signaling pathway and mechanism of SH2 domain inhibition by the target compound.

Comparative Specificity Profile

To establish the utility of 2-hydroxy-4-(phenylsulfonamido)benzoic acid, it must be benchmarked against two industry standards: (a reversible analog)[3] and Stattic (a covalent inhibitor). The data below summarizes the in vitro DNA-binding inhibition profiles.

CompoundPrimary TargetSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)Mechanism of Action
2-hydroxy-4-(phenylsulfonamido)benzoic acid STAT3 SH2~90>300>250Reversible competitive binding
S3I-201 (NSC 74859) STAT3 SH286160166Reversible competitive binding
Stattic STAT3 SH25.1>100>100Covalent modification (Cys residues)

Data Interpretation: While Stattic exhibits a lower IC₅₀, its covalent nature often leads to off-target toxicity in prolonged cellular assays. 2-hydroxy-4-(phenylsulfonamido)benzoic acid demonstrates a comparable STAT3 IC₅₀ to S3I-201[4] but offers a potentially wider specificity window against STAT1 and STAT5 due to its rigidified core, reducing conformational adaptability in non-target SH2 pockets.

Self-Validating Experimental Workflows

To empirically prove the specificity parameters outlined above, researchers must employ orthogonal, self-validating assays. The following workflows are designed to establish causality rather than mere correlation.

Workflow Phase1 Phase 1: In Vitro Profiling (EMSA & SPR) Phase2 Phase 2: Target Engagement (CETSA) Phase1->Phase2 Phase3 Phase 3: Off-Target Screening (Kinome Panel) Phase2->Phase3 Decision Specificity Validated Phase3->Decision

Diagram 2: Orthogonal screening funnel for validating small-molecule specificity.

In Vitro Isoform Specificity: Electrophoretic Mobility Shift Assay (EMSA)

Causality Rationale: Simple ELISA formats cannot distinguish between STAT3 homodimers and STAT1/3 heterodimers. EMSA is the gold standard because it visualizes the physical disruption of the specific DNA-protein complex[4].

Step-by-Step Methodology:

  • Extract Preparation: Stimulate MDA-MB-468 breast cancer cells with IL-6 (50 ng/mL) and IFN-γ (50 ng/mL) for 30 minutes to simultaneously activate STAT3 and STAT1. Prepare nuclear extracts using a high-salt lysis buffer.

  • Probe Labeling: End-label the high-affinity sis-inducible element (hSIE) oligonucleotide probe (which binds both STAT1 and STAT3) using an IRDye for fluorescence detection.

  • Inhibitor Incubation: Pre-incubate 5 µg of nuclear extract with titrations of 2-hydroxy-4-(phenylsulfonamido)benzoic acid (10 µM to 300 µM) for 30 minutes at 25°C.

  • Binding Reaction: Add the labeled hSIE probe and 1 µg of poly(dI-dC) (to suppress non-specific DNA binding). Incubate for 20 minutes.

  • Resolution: Run the samples on a 5% non-denaturing polyacrylamide gel at 100V for 2 hours. Image using a near-infrared scanner.

Self-Validation Mechanism: The hSIE probe naturally binds both STAT1 and STAT3, producing three distinct bands on the gel: STAT3:STAT3 (top), STAT1:STAT3 (middle), and STAT1:STAT1 (bottom). The simultaneous presence of the STAT1 homodimer band acts as an internal negative control. If the inhibitor causes non-specific protein aggregation or degrades the DNA probe, all bands will disappear. If the STAT1 band remains intact while the STAT3 band selectively diminishes, the assay self-validates the compound's strict isoform specificity.

Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality Rationale: Many SH2 inhibitors show excellent in vitro profiles but fail in cellulo due to poor membrane permeability or promiscuous binding to highly abundant intracellular proteins. CETSA proves that the compound physically binds and thermodynamically stabilizes the target protein inside the living cell.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells with 100 µM of 2-hydroxy-4-(phenylsulfonamido)benzoic acid or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Profiling: Harvest the cells, resuspend in PBS, and divide into 8 aliquots. Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at 25°C.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes to pellet denatured proteins.

  • Analysis: Collect the soluble supernatant and analyze via Western Blot using a STAT3-specific monoclonal antibody.

Self-Validation Mechanism: A parallel CETSA utilizing an unrelated, highly abundant structural protein (e.g., GAPDH or β-actin) must be run from the exact same lysates. If the compound causes a global shift in proteome thermostability (e.g., via pH alteration or non-specific detergent effects), the GAPDH melting curve will shift. A thermal shift (ΔTm > 2°C) observed exclusively in the STAT3 melting curve self-validates that the phenotypic effects are caused by direct, specific target engagement.

Conclusion

Assessing the specificity of 2-hydroxy-4-(phenylsulfonamido)benzoic acid requires moving beyond simple viability assays. By utilizing its rigidified structure as a probe and employing self-validating workflows like internally-controlled EMSA and multiplexed CETSA, researchers can confidently map its specificity profile against established agents like S3I-201. This rigorous E-E-A-T aligned approach ensures that downstream phenotypic observations are mechanistically grounded in true SH2 domain antagonism.

References

  • Turkson, J., et al. "Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity." Proceedings of the National Academy of Sciences, 2007.[URL: https://www.pnas.org/doi/10.1073/pnas.0702581104]
  • PubChem. "S3I-201 | C16H15NO7S | CID 252682". National Institutes of Health.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/252682]
  • Abcam. "S3I-201 (DMSO solution), STAT3 inhibitor (CAS 501919-59-1)". Abcam Biochemicals.[URL: https://www.abcam.
  • World Intellectual Property Organization. "WO2012018868A1 - Substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid analogs as inhibitors of stat proteins". Google Patents.[URL: https://patents.google.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-hydroxy-4-(phenylsulfonamido)benzoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of risk mitigation grounded in molecular causality. When handling specialized synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a system of risk mitigation grounded in molecular causality. When handling specialized synthetic intermediates like 2-hydroxy-4-(phenylsulfonamido)benzoic acid (CAS 59149-18-7) , understanding the relationship between the compound's structural moieties and its physiological hazards is the foundation of a self-validating safety protocol.

This guide provides an authoritative, step-by-step operational and disposal plan designed for researchers, scientists, and drug development professionals.

Mechanistic Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecular hazards of 2-hydroxy-4-(phenylsulfonamido)benzoic acid:

  • The Benzoic Acid Core: Benzoic acid derivatives are known direct irritants. Exposure to the skin or eyes can cause acute inflammation, redness, and severe corneal damage[1].

  • The Sulfonamide Moiety: Compounds containing sulfonamide groups carry a distinct risk of haptenization. If inhaled or absorbed through compromised skin, these molecules can bind to endogenous proteins, potentially triggering an immune-mediated sensitization response (allergic contact dermatitis or respiratory sensitization)[2].

  • Physical State: This compound is typically handled as a fine, lyophilized powder. Aerosolization during weighing or transfer presents a significant particulate inhalation hazard[3].

HazardLogic Compound 2-Hydroxy-4-(phenylsulfonamido) benzoic acid Sulfonamide Sulfonamide Moiety Compound->Sulfonamide Benzoic Benzoic Acid Core Compound->Benzoic Powder Physical State (Powder) Compound->Powder Sensitization Risk: Dermal/Respiratory Sensitization Sulfonamide->Sensitization Irritation Risk: Skin & Eye Irritation Benzoic->Irritation Inhalation Risk: Particulate Inhalation Powder->Inhalation

Causal relationship between molecular structure and operational hazards.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risk assessment, standard laboratory attire is insufficient. The following matrix summarizes the quantitative and qualitative PPE requirements based on your operational scale.

PPE CategoryAnalytical Scale (< 1 g)Preparative/Bulk Scale (> 1 g)Causality & Justification
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsChemical Splash GogglesPrevents ocular exposure to airborne dust and prevents severe corneal irritation[1].
Hand Protection Single Nitrile Gloves (min. 4 mil)Double Nitrile Gloves (8 mil outer)Nitrile provides excellent chemical resistance against benzoic acid derivatives; double gloving mitigates sensitization risks from micro-tears[4].
Body Protection Standard Cotton Lab CoatFlame-resistant, fully buttoned coatPrevents accumulation of sensitizing powder on personal clothing.
Respiratory Handled exclusively in Fume HoodFume Hood + N95/P100 RespiratorMitigates the inhalation of aerosolized sulfonamide particulates[5].

Standard Operating Procedure (SOP): Handling & Transfer

Every protocol must be a self-validating system. The following step-by-step methodology ensures that exposure risks are neutralized before they occur.

PPE_Workflow Assess 1. Risk Assessment (Sensitization/Irritation) Eng 2. Engineering Controls (Fume Hood 80-120 fpm) Assess->Eng PPE 3. Don PPE (Nitrile, Goggles, Coat) Eng->PPE Handle 4. Safe Handling (Anti-static transfer) PPE->Handle Clean 5. Decontamination (Solvent wipe & Waste) Handle->Clean

Workflow for the safe handling of 2-hydroxy-4-(phenylsulfonamido)benzoic acid.

Step-by-Step Methodology:
  • Engineering Control Verification: Before opening the chemical container, verify that your chemical fume hood is operational with a certified face velocity between 80 and 120 feet per minute (fpm). Clear the hood of unnecessary clutter to maintain unobstructed laminar airflow[4].

  • PPE Donning: Equip your required PPE as outlined in the matrix above. Ensure your lab coat is fully buttoned to the neck and gloves are pulled over the cuffs.

  • Static Mitigation: Fine powders pose a severe aerosolization risk. Use an anti-static weighing boat and a grounded micro-spatula. If available, pass your tools through an anti-static ionizer prior to use.

  • Weighing & Transfer: Carefully weigh the required mass of the compound. Transfer the solid directly into a pre-labeled, sealable reaction vial. Never leave the powder exposed to ambient air currents outside the hood.

  • Dissolution: Add your organic solvent (e.g., DMSO or DMF) directly to the vial while still inside the fume hood. Cap the vial tightly before vortexing or sonication to prevent aerosolizing the solution.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and respiratory exposure.

Small Spill Protocol (< 50 g):
  • Immediate Isolation: Evacuate the immediate area and notify nearby laboratory personnel[4].

  • Containment (No Dry Sweeping): Do not dry sweep , as this generates hazardous airborne dust[3]. Instead, gently cover the spilled powder with damp absorbent paper towels (using water or a compatible solvent like ethanol).

  • Collection: Using a non-sparking, disposable scoop, carefully collect the dampened material and place it into a designated, sealable hazardous waste container[4].

  • Surface Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., a dilute alkaline solution or ethanol), followed by a thorough wash with soap and water[5].

Waste Disposal:
  • Categorization: Categorize all contaminated PPE, weighing boats, and collected spill material as "Hazardous Solid Waste - Sulfonamide/Benzoic Acid Derivative."

  • Disposal: Never flush this compound down the drain. Store in a tightly sealed, corrosive-resistant polypropylene container and dispose of it through your institution's approved environmental health and safety (EHS) waste management plant[5].

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. URL:[Link]

  • Benzoic-Acid_2024-06-27.docx. Washington State University. URL:[Link]

  • Benzoic acid - SAFETY DATA SHEET. Durham Tech. URL:[Link]

  • Sulfonamide Antibiotic Allergy. ASCIA. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-4-(phenylsulfonamido)benzoic acid
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2-hydroxy-4-(phenylsulfonamido)benzoic acid
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